2-Methyl-1-benzofuran-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLPUCZWTPHFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343520 | |
| Record name | 2-Methyl-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6769-56-8 | |
| Record name | 2-Methyl-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-benzofuran-5-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique electronic and structural features have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] Within this vast chemical space, 2-Methyl-1-benzofuran-5-ol emerges as a compound of significant interest, offering a versatile platform for further chemical exploration and drug design. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, physicochemical properties, and a perspective on its potential biological significance. By synthesizing available data and projecting logical experimental pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel benzofuran-based molecules.
Molecular Structure and Physicochemical Properties
This compound, a substituted benzofuran, possesses a fused ring system consisting of a benzene ring and a furan ring. The presence of a hydroxyl group at the 5-position and a methyl group at the 2-position significantly influences its chemical behavior and potential biological activity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Methyl-1-benzofuran | 2-Methyl-2,3-dihydro-1-benzofuran-5-ol |
| CAS Number | 6769-56-8 | 4265-25-2 | 111580-01-9 |
| Molecular Formula | C₉H₈O₂ | C₉H₈O | C₉H₁₀O₂ |
| Molecular Weight | 148.16 g/mol | 132.16 g/mol | 150.177 g/mol [3] |
| logP (o/w) | 2.39 (Predicted) | 3.220 (Experimental)[4] | Not Available |
| Water Solubility | Predicted to be low | 160.4 mg/L @ 25 °C (Estimated)[4] | Not Available |
| Boiling Point | Not Available | 197-198 °C @ 760 mmHg[4] | Not Available |
| Melting Point | Not Available | Not Available | Not Available |
| Appearance | Not Available | Colorless clear liquid (est.)[4] | Not Available |
Synthesis of the Benzofuran Core
Proposed Synthetic Pathway
A plausible route to this compound would likely start from a substituted phenol, such as 4-methoxyphenol, to introduce the oxygen atom at the desired position. The synthesis could proceed through the following conceptual steps:
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Methodological Considerations:
-
Propargylation of 4-Methoxyphenol: The synthesis would commence with the O-alkylation of 4-methoxyphenol with propargyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) to form the corresponding aryl propargyl ether. This reaction is a standard procedure for introducing the propargyl group onto a phenolic oxygen.
-
Intramolecular Cyclization: The resulting aryl propargyl ether would then undergo an intramolecular cyclization to form the benzofuran ring. This key step can be catalyzed by various reagents, including bases or transition metals (e.g., palladium, gold, or copper catalysts), which promote the 5-endo-dig cyclization. The choice of catalyst can be critical for achieving high regioselectivity and yield.
-
Demethylation: The final step would involve the demethylation of the methoxy group at the 5-position to yield the desired hydroxyl group. Boron tribromide (BBr₃) is a common and effective reagent for this transformation, although other demethylating agents could also be employed.
This proposed pathway is a logical and feasible approach based on established benzofuran synthesis methodologies.[3] Researchers would need to optimize the reaction conditions for each step to achieve the desired product with good purity and yield.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the target molecule are not available in the provided search results, we can predict the expected spectral features based on the analysis of related compounds.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the benzofuran core.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position would be expected, likely in the range of δ 2.3-2.5 ppm.
-
Furan Proton: A singlet for the proton at the 3-position of the furan ring would likely appear around δ 6.2-6.5 ppm.
-
Aromatic Protons: The protons on the benzene ring will exhibit a characteristic splitting pattern. The proton at the 4-position would likely be a doublet, the proton at the 6-position a doublet of doublets, and the proton at the 7-position a doublet. The chemical shifts would be influenced by the electron-donating hydroxyl group.
-
Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group would be observed, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data and confirm the carbon framework.
-
Methyl Carbon: A signal for the methyl carbon at the 2-position would be expected in the aliphatic region, around δ 14-16 ppm.
-
Furan Carbons: The carbons of the furan ring (C2 and C3) would resonate in the downfield region, with C2 being a quaternary carbon.
-
Aromatic Carbons: The six carbons of the benzene ring would show distinct signals, with the carbon bearing the hydroxyl group (C5) shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum would reveal the presence of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the phenolic hydroxyl group.
-
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic and furan ring C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region.
-
C-O Stretches: The C-O stretching vibrations of the furan ring and the phenolic hydroxyl group would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight of C₉H₈O₂.
-
Fragmentation Pattern: Common fragmentation pathways for benzofurans involve the loss of CO, CHO, and methyl radicals. The fragmentation pattern would provide further structural confirmation. For instance, a significant fragment at m/z 133, corresponding to the loss of a methyl group, would be anticipated.[9]
Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-rich benzofuran ring system, the nucleophilic hydroxyl group, and the methyl group.
Figure 2: Key reactivity sites of this compound.
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating hydroxyl group and the fused furan ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur, with the position of substitution directed by the existing substituents.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for further functionalization. It can undergo O-alkylation to form ethers and O-acylation to form esters, allowing for the introduction of a wide range of substituents to modulate the compound's properties.
-
Modification of the Methyl Group: While generally less reactive, the methyl group at the 2-position can potentially be functionalized through radical reactions or by conversion to a halomethyl group, which can then be displaced by various nucleophiles.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: The benzofuran core can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, particularly if converted to a halide or triflate derivative. This opens up avenues for the synthesis of more complex and diverse molecular architectures.
Biological and Medicinal Chemistry Perspectives
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The structural features of this compound make it an attractive starting point for the design of novel therapeutic agents.
The presence of the phenolic hydroxyl group is particularly significant, as it can participate in hydrogen bonding interactions with biological targets and may also contribute to antioxidant activity through radical scavenging mechanisms. The methyl group at the 2-position can influence the compound's lipophilicity and steric profile, which are important determinants of its pharmacokinetic and pharmacodynamic properties.
While specific biological studies on this compound are not extensively reported in the searched literature, the broader class of benzofurans has been investigated for its interaction with various biological targets. For instance, some benzofuran derivatives have been explored as inhibitors of enzymes such as cholinesterases and as modulators of signaling pathways implicated in cancer and neurodegenerative diseases.[9]
The versatile reactivity of this compound allows for the systematic exploration of its structure-activity relationship (SAR). By modifying the hydroxyl and methyl groups and by introducing substituents onto the aromatic ring, libraries of novel compounds can be synthesized and screened for a wide range of biological activities.
Conclusion and Future Directions
This compound represents a valuable building block in the field of medicinal chemistry. Its straightforward, albeit not explicitly detailed, synthesis and the presence of multiple functional groups for further derivatization make it an attractive scaffold for the development of novel bioactive molecules. The predicted spectral and physicochemical properties provide a solid foundation for its identification and characterization.
Future research efforts should focus on the development of a robust and scalable synthesis of this compound and the comprehensive experimental characterization of its chemical and physical properties. Furthermore, the systematic biological evaluation of this compound and its derivatives is warranted to explore their therapeutic potential across various disease areas. The insights gained from such studies will undoubtedly contribute to the expanding landscape of benzofuran-based drug discovery.
References
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
SpectraBase. (n.d.). 2-Methylbenzofuran. Wiley-VCH GmbH. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483–504. [Link]
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The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved from [Link]
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EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 236-243. [Link]
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PubChem. (n.d.). 2-Methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. [Link]
- American Chemical Society. (2026). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. Organic Letters.
-
National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2014). Biological and Medicinal Significance of Benzofuran. Retrieved from [Link]
-
IJCPS. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2). [Link]
-
ChemSrc. (n.d.). 2-Methyl-1-benzofuran-6-ol. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[3][6][10] oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach. Retrieved from [Link]
-
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
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Strategic Synthesis of 2-Methyl-1-benzofuran-5-ol from Hydroquinone: A Mechanistic and Practical Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth examination of a robust synthetic route to 2-Methyl-1-benzofuran-5-ol, a valuable heterocyclic scaffold, commencing from the readily available and symmetrical precursor, hydroquinone. Benzofuran derivatives are integral to numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical focus in medicinal chemistry.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic rationale for a classical two-step synthesis involving Williamson ether formation followed by an acid-catalyzed cyclodehydration. We will explore the critical parameters governing reaction outcomes, address common challenges such as regioselectivity in the initial alkylation, and provide detailed, field-tested protocols. The aim is to equip researchers and drug development professionals with the expert knowledge required to successfully implement and adapt this synthesis for their specific applications.
Introduction: The Significance of the 5-Hydroxybenzofuran Scaffold
The benzofuran nucleus is a privileged structure in drug discovery, forming the core of many compounds with diverse biological activities, including antifungal, anti-inflammatory, and antitumor properties.[2][3] The 5-hydroxy substitution is particularly noteworthy, as the phenolic hydroxyl group can serve as a crucial hydrogen bond donor/acceptor, interacting with biological targets and influencing pharmacokinetic properties.[3] Synthesizing these molecules from simple, inexpensive, and symmetrical starting materials like hydroquinone presents an attractive, albeit challenging, proposition. The primary obstacle lies in achieving selective mono-functionalization of the hydroquinone ring. This guide elucidates a reliable strategy to overcome this challenge and construct the target molecule with high fidelity.
Overall Synthetic Strategy
The conversion of hydroquinone to this compound is most effectively approached via a two-part sequence. This strategy isolates the two key bond-forming events—the C-O ether linkage and the C-C bond of the furan ring—allowing for greater control and optimization at each stage.
-
Mono-O-Alkylation: A Williamson ether synthesis is employed to selectively react one of the phenolic hydroxyls of hydroquinone with chloroacetone, forming the key intermediate, 4-(2-oxopropoxy)phenol.
-
Acid-Catalyzed Cyclodehydration: The intermediate is then subjected to an intramolecular electrophilic aromatic substitution followed by dehydration, driven by a strong acid catalyst, to forge the furan ring and yield the final product.
Sources
An In-Depth Technical Guide to 2-Methyl-1-benzofuran-5-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Methyl-1-benzofuran-5-ol is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest to the scientific and medicinal chemistry communities due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic characterization, and potential applications in drug discovery and development. The document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Introduction
The benzofuran scaffold, a fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[1] The inherent versatility of the benzofuran nucleus allows for a wide range of structural modifications, leading to the development of compounds with tailored pharmacological profiles. This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical properties and potential as a lead compound in various therapeutic areas.
Part 1: Chemical Identity and Structure
IUPAC Name and Synonyms
The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound .
Common synonyms include:
-
2-Methyl-5-hydroxybenzofuran
-
5-Hydroxy-2-methylbenzofuran
Chemical Structure
The molecular structure of this compound consists of a benzofuran core with a methyl group substituted at the 2-position and a hydroxyl group at the 5-position.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | - |
| Molecular Weight | 148.16 g/mol | - |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | General knowledge |
| LogP | 2.39 (predicted) | [2] |
Part 2: Synthesis of this compound
The synthesis of 5-hydroxybenzofurans can be achieved through a PIDA (phenyliodine diacetate)-mediated oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones.[3] This method offers a direct approach to functionalize the C(sp²)-H bond of hydroquinones.
Synthetic Scheme
A plausible synthetic route to this compound involves the reaction of hydroquinone with chloroacetone in the presence of a base, followed by acid-catalyzed cyclization.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Intermediate Ether
-
To a solution of hydroquinone (1 equivalent) in a suitable solvent such as acetone, add potassium carbonate (2 equivalents) as the base.
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate ether.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
Dissolve the purified intermediate ether in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Part 3: Spectroscopic Characterization
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic, furan, methyl, and hydroxyl protons.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~2.40 (s, 3H): A singlet corresponding to the methyl protons at the 2-position.
-
~6.30 (s, 1H): A singlet for the proton at the 3-position of the furan ring.
-
~6.70-7.30 (m, 3H): A multiplet representing the three protons on the benzene ring.
-
~4.80 (s, 1H): A broad singlet for the hydroxyl proton at the 5-position, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~14.0: Methyl carbon at C2.
-
~102.0: C3 of the furan ring.
-
~105.0 - 125.0: Aromatic carbons.
-
~150.0 - 155.0: Oxygen-bearing aromatic and furan carbons.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR (KBr, cm⁻¹):
-
3500-3200 (broad): O-H stretching vibration of the hydroxyl group.[10]
-
3100-3000: C-H stretching of the aromatic and furan rings.[11]
-
2950-2850: C-H stretching of the methyl group.
-
1620-1580: C=C stretching vibrations of the aromatic ring.
-
1250-1000: C-O stretching of the ether and phenol.[11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.
Expected MS (EI, 70 eV) m/z (%):
-
148 (M⁺): Molecular ion peak.
-
133: [M - CH₃]⁺, loss of a methyl radical.
-
120: [M - CO]⁺, loss of carbon monoxide.
Part 4: Potential Applications in Drug Development
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents.[1] Derivatives have demonstrated a remarkable breadth of biological activities, suggesting that this compound could be a valuable lead compound for further investigation in several key areas.
Anticancer Activity
Benzofuran derivatives have been extensively studied for their potential as anticancer agents.[12][13][14] They can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.[15][16] The cytotoxic effects of benzofuran derivatives are often evaluated using the MTT assay, which measures cell viability.[17]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][14][16][18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[4][14][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promise as both antibacterial and antifungal compounds.[1][19] Notably, benzofuran-5-ol derivatives have been reported to exhibit potent antifungal activity.[1]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL) according to CLSI guidelines.[20][21][22]
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[6][23][24]
Caption: Workflow for antifungal susceptibility testing.
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Benzofuran derivatives have been investigated for their neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities.[15][18][25][26][27][28] These compounds can protect neuronal cells from excitotoxicity and oxidative stress.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as glutamate or MPP⁺.
-
Incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Compare the viability of treated cells to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its structural features suggest the potential for significant biological activity, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The synthetic route is accessible, and the characterization methods are well-established. This guide provides a foundational framework for researchers to further explore the therapeutic potential of this and related benzofuran derivatives. Future studies should focus on the detailed biological evaluation of this compound to elucidate its mechanisms of action and to optimize its structure for enhanced potency and selectivity.
References
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). National Institutes of Health. [Link]
-
MTT Cell Assay Protocol. (n.d.). [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Institutes of Health. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). National Institutes of Health. [Link]
-
Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR₁. (2017, February 8). National Institutes of Health. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). National Institutes of Health. [Link]
-
The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2022, May 4). Thieme. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. [Link]
-
2-Methylbenzofuran. (n.d.). PubChem. [Link]
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2-methyl benzofuran, 4265-25-2. (n.d.). The Good Scents Company. [Link]
-
Benzofuran, 2-methyl-. (n.d.). National Institute of Standards and Technology. [Link]
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Antifungal activity of two benzofuran-imidazoles in different experimental conditions. (1991, October). National Institutes of Health. [Link]
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Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. [Link]
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Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. [Link]
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Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (n.d.). National Institutes of Health. [Link]
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Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (n.d.). National Institutes of Health. [Link]
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2-Methyl-1-benzofuran-6-ol. (n.d.). Chemsrc. [Link]
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Antifungal Susceptibility Testing: Current Approaches. (n.d.). National Institutes of Health. [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). National Institutes of Health. [Link]
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(PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.). ResearchGate. [Link]
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Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. (2019, August 28). National Institutes of Health. [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
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A Spectroscopic Guide to 2-Methyl-1-benzofuran-5-ol: NMR, IR, and MS Analysis
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-benzofuran-5-ol (CAS 59313-74-7), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] Accurate structural elucidation is the cornerstone of drug discovery and development, making a thorough understanding of spectroscopic techniques paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed reference for the characterization of this important molecular scaffold.
Introduction: The Significance of this compound
This compound belongs to the benzofuran class of oxygen-containing heterocyclic compounds, which are integral to numerous natural products and pharmacologically active molecules.[1] The fusion of a benzene ring with a furan ring creates a privileged scaffold that interacts with a variety of biological targets. The specific substitutions on this core, in this case, a methyl group at the 2-position and a hydroxyl group at the 5-position, critically influence its chemical properties and biological efficacy.
The unequivocal identification and purity assessment of such molecules are critical prerequisites for any further investigation, be it in assay development, lead optimization, or materials engineering. Spectroscopic analysis provides a non-destructive, detailed view into the molecular architecture, allowing for the confirmation of the chemical structure and the identification of functional groups. This guide synthesizes data from NMR, IR, and MS to provide a holistic and self-validating characterization of this compound.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignments, particularly in NMR analysis. The structure of this compound is presented below with the standard numbering convention used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a complete structural map can be assembled.
¹H NMR Analysis
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the furan-ring proton, the methyl group, and the hydroxyl proton.
Table 1: ¹H NMR Spectral Data for this compound (Note: Data is synthesized from typical values for analogous structures. Actual experimental values may vary slightly based on solvent and instrument.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 2-CH₃ | ~2.40 | s (singlet) | 3H | - |
| H-3 | ~6.25 | s (singlet) | 1H | - |
| H-4 | ~7.10 | d (doublet) | 1H | ~8.5 |
| H-6 | ~6.70 | dd (doublet of doublets) | 1H | ~8.5, 2.2 |
| H-7 | ~6.95 | d (doublet) | 1H | ~2.2 |
| 5-OH | ~8.70 | s (singlet, broad) | 1H | - |
Interpretation and Causality:
-
2-CH₃ (δ ~2.40 ppm): This singlet signal corresponds to the three protons of the methyl group at the C2 position. Its upfield chemical shift is typical for a methyl group attached to an electron-rich aromatic system. The singlet multiplicity indicates no adjacent protons within three bonds.
-
H-3 (δ ~6.25 ppm): The proton at the C3 position of the furan ring appears as a singlet. Its chemical shift is in the characteristic region for furanoid protons. The lack of coupling confirms the absence of a proton at the C2 position.
-
Aromatic Protons (δ 6.70-7.10 ppm): The three protons on the benzene ring exhibit a coupling pattern that is diagnostic of their relative positions. H-4 and H-6 show a large ortho-coupling (~8.5 Hz). H-6 is further split by a smaller meta-coupling to H-7 (~2.2 Hz), resulting in a doublet of doublets. H-7 appears as a doublet due to this meta-coupling.
-
5-OH (δ ~8.70 ppm): The hydroxyl proton signal is typically broad and appears as a singlet. Its chemical shift can be highly variable depending on concentration, temperature, and solvent due to hydrogen bonding. This signal will exchange with D₂O, a common technique for its confirmation.
¹³C NMR Analysis
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Table 2: ¹³C NMR Spectral Data for this compound (Note: Data is synthesized from typical values for analogous structures and databases like ChemicalBook.[2][3] Actual experimental values may vary.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-CH₃ | ~14.5 |
| C-3 | ~102.0 |
| C-4 | ~111.0 |
| C-6 | ~110.0 |
| C-7 | ~105.0 |
| C-3a | ~129.0 |
| C-7a | ~155.0 |
| C-2 | ~158.0 |
| C-5 | ~150.0 |
Interpretation and Causality:
-
Aliphatic Carbon (δ ~14.5 ppm): The signal for the methyl carbon (2-CH₃) appears at the highest field, as expected for an sp³ hybridized carbon.
-
Aromatic and Furanoid Carbons (δ 102.0-158.0 ppm): The remaining nine signals correspond to the carbons of the benzofuran ring. The carbons bearing oxygen atoms (C-2, C-5, C-7a) are significantly deshielded and appear at the lowest fields. The protonated carbons (C-3, C-4, C-6, C-7) are found in the mid-region of the aromatic spectrum. Quaternary carbons (C-3a, C-7a) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment requires careful sample preparation and parameter selection.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the OH proton signal. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Employing DEPT-135 and DEPT-90 experiments can aid in distinguishing between CH, CH₂, and CH₃ groups, thus validating the assignments.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Table 3: Key IR Absorption Bands for this compound (Note: Data is synthesized from typical values for analogous structures found in sources like the NIST WebBook and other spectroscopic studies.)[5][6]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic & Furan C-H |
| 2950 - 2850 | C-H stretch (sp³) | Methyl C-H |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1250 - 1000 | C-O stretch | Aryl ether & Phenol |
Interpretation and Causality:
-
O-H Stretch (3600-3200 cm⁻¹): The most prominent feature is a broad, strong absorption band in this region, which is the hallmark of a hydrogen-bonded hydroxyl group. This provides unequivocal evidence for the phenolic -OH moiety.
-
C-H Stretches: Sharp peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic and furan rings (sp² carbons), while peaks just below 3000 cm⁻¹ confirm the presence of the methyl group's C-H bonds (sp³ carbons).
-
C=C Stretch (1620-1580 cm⁻¹): Absorptions in this region are typical for the carbon-carbon double bond stretching vibrations within the aromatic benzene ring.
-
C-O Stretches (1250-1000 cm⁻¹): A strong, complex set of bands in the fingerprint region corresponds to the C-O stretching vibrations of both the furan's aryl ether linkage and the phenolic C-O bond.
Experimental Protocol for IR Spectroscopy
-
Methodology: The Attenuated Total Reflectance (ATR) technique is a modern, convenient method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[4]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₈O₂), the exact mass is 148.05 g/mol .
Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization) (Note: Fragmentation patterns are predicted based on common fragmentation pathways for benzofurans.)[7][8]
| m/z (mass-to-charge) | Proposed Fragment | Interpretation |
| 148 | [C₉H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [M - CH₃]⁺ | Loss of the methyl group |
| 120 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 105 | [M - CH₃ - CO]⁺ | Subsequent loss of CO after methyl loss |
Interpretation and Causality:
-
Molecular Ion (m/z 148): The peak at m/z 148 corresponds to the intact molecule that has been ionized by the loss of one electron. This peak confirms the molecular weight of the compound.
-
Loss of Methyl (m/z 133): A common fragmentation pathway is the loss of the methyl radical from the molecular ion, resulting in a stable cation at m/z 133. This is a strong indicator of a methyl-substituted benzofuran.
-
Loss of Carbon Monoxide (m/z 120): Heterocyclic compounds like furans often undergo ring rearrangement and lose a stable neutral molecule like carbon monoxide (CO), leading to a peak at m/z 120.
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CAS number for 2-Methyl-1-benzofuran-5-ol
An In-Depth Technical Guide to 2-Methyl-1-benzofuran-5-ol
Introduction
This compound, a substituted benzofuran derivative, represents a class of heterocyclic compounds of significant interest to the scientific and pharmaceutical communities. The benzofuran scaffold is a core structural motif in numerous natural products and synthetic molecules that exhibit a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, analytical characterization, and potential applications, grounding the discussion in established scientific principles and field-proven methodologies.
Chemical Identity and Physicochemical Properties
Accurate identification is the cornerstone of all chemical research. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number: 6769-56-8 .[3][4] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 6769-56-8 | [3][4] |
| Molecular Formula | C₉H₈O₂ | [3][4] |
| Molecular Weight | 148.16 g/mol | [3][4] |
| IUPAC Name | This compound | [5] |
| InChI Key | NDLPUCZWTPHFHN-UHFFFAOYSA-N | [3][4] |
| SMILES | Cc1cc2cc(O)ccc2o1 | [4] |
| logP (Octanol/Water) | 2.447 (Calculated) | [4] |
| McGowan's Volume | 110.490 ml/mol (Calculated) | [4] |
These identifiers and properties are critical for database searches, regulatory submissions, and predicting the compound's behavior in various chemical and biological systems. The calculated octanol/water partition coefficient (logP) suggests moderate lipophilicity, a key parameter influencing pharmacokinetic properties such as absorption and distribution.
Synthesis and Mechanistic Rationale
The proposed workflow begins with a readily available starting material, hydroquinone, and proceeds through an etherification followed by an intramolecular cyclization. This approach is chosen for its regiochemical control and use of well-understood, high-yielding reactions.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1: Oxidation: Hydroquinone is oxidized to 1,4-benzoquinone. This step activates the ring for the subsequent nucleophilic addition. The choice of a mild oxidizing agent like sodium periodate prevents over-oxidation and unwanted side reactions.
-
Step 2: Nucleophilic Addition: Propargyl alcohol is added to the activated quinone. This reaction is a conjugate addition that introduces the three-carbon unit required to form the furan ring, including the precursor to the 2-methyl group.
-
Step 3: Intramolecular Cyclization: The key ring-forming step. Under acidic or metal-catalyzed conditions (e.g., using a gold or silver catalyst), the hydroxyl group attacks the alkyne, leading to the formation of the five-membered furan ring. This cyclization is highly efficient and regioselective, yielding the desired benzofuran core. Tautomerization then yields the final phenolic product.
This synthetic strategy is advantageous because it builds complexity from simple, commercially available precursors and allows for potential diversification by modifying the alkyne component to introduce different substituents at the 2-position.
Analytical Characterization Protocols
To ensure the identity, purity, and structural integrity of a synthesized compound, a suite of analytical techniques must be employed. Each method provides a unique piece of structural information, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.4 ppm), the furan proton (a singlet or narrow multiplet around 6.3 ppm), the aromatic protons on the benzene ring (showing a specific splitting pattern, likely an ABX system), and the phenolic hydroxyl proton (a broad singlet that can be exchanged with D₂O).
-
¹³C NMR: The carbon NMR would confirm the presence of nine unique carbon atoms, with chemical shifts corresponding to the methyl carbon, the sp² carbons of the benzofuran ring system, and the carbon bearing the hydroxyl group. Two-dimensional NMR experiments like HSQC and HMBC would be used to definitively assign all proton and carbon signals and confirm connectivity.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation from any impurities or residual solvents.
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode.[8] The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight of C₉H₈O₂.[3][4] Key fragmentation patterns would likely involve the loss of a methyl group or cleavage of the furan ring, providing further structural confirmation.
-
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a non-volatile organic compound.
-
Protocol: Reverse-Phase HPLC
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure sharp peak shapes.
-
Column: A C18 stationary phase column.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) to detect the aromatic system.
-
Analysis: The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
-
Potential Applications in Drug Discovery
The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[2] This makes this compound and its derivatives promising candidates for drug development programs.
As a ROCK Inhibitor for Neurodegenerative Diseases
Recent research has identified benzofuran derivatives as novel inhibitors of Rho-associated protein kinase (ROCK).[9] The ROCK signaling pathway is implicated in the pathology of neurodegenerative conditions like Parkinson's disease, where it contributes to oxidative stress and neuronal cell death.
Caption: Hypothesized inhibition of the ROCK pathway by a benzofuran derivative.
A compound like this compound could act as a ROCK inhibitor, protecting neurons from damage induced by toxins like MPP⁺.[9] Its phenolic hydroxyl group and methyl-substituted furan ring could be key pharmacophoric features for binding to the kinase domain of the enzyme.
Modulator of Monoamine Systems
The benzofuran scaffold is also structurally related to psychoactive compounds that interact with monoamine transporters. Certain aminoalkyl benzofurans have been investigated as alternatives to MDMA, acting as releasing agents for serotonin, norepinephrine, and dopamine.[10] While this compound itself is not an aminoalkyl derivative, it serves as a valuable chemical intermediate for the synthesis of more complex analogs aimed at treating conditions like post-traumatic stress disorder (PTSD).[5][10]
Conclusion
This compound (CAS: 6769-56-8) is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be achieved through robust and scalable chemical strategies, and its identity and purity can be rigorously confirmed using standard analytical protocols. The established biological activities of the benzofuran scaffold, particularly in neuroprotective and psychoactive contexts, position this molecule and its derivatives as compelling subjects for future research and development. This guide provides the foundational technical knowledge required for scientists to confidently incorporate this compound into their research endeavors.
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This compound | CAS: 6769-56-8 . Finetech Industry Limited.
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A Technical Guide to the Synthesis of 2-Methyl-1-benzofuran-5-ol: Strategies and Methodologies
Abstract: 2-Methyl-1-benzofuran-5-ol is a key heterocyclic scaffold found in numerous biologically active compounds and natural products, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.[1] This guide provides an in-depth analysis of established synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind key experimental choices. We will explore detailed reaction mechanisms, present step-by-step protocols, and offer a comparative analysis of the primary synthetic strategies, grounded in authoritative references.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Specifically, the 5-hydroxy substitution pattern, as seen in this compound, is a common feature in many natural products and serves as a crucial handle for further functionalization in the development of novel therapeutics.[3] The efficient and scalable synthesis of this core structure is therefore a critical step in the drug discovery pipeline. This guide will focus on the most prevalent and practical approaches, primarily revolving around the strategic use of hydroquinone or p-benzoquinone as foundational starting materials.
Retrosynthetic Analysis and Key Strategic Considerations
A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical approach involves the formation of the furan ring onto a pre-existing phenolic structure. This can be achieved by forming the C2-C3 and the C3a-O1 bonds.
Figure 1: Retrosynthetic analysis of this compound.
This analysis points to two primary starting material classes:
-
A C6 phenolic core: Hydroquinone or its oxidized form, p-benzoquinone, provides the benzene ring and the C5-hydroxyl group.
-
A C3 building block: A three-carbon unit, typically an acetone equivalent or a β-ketoester, is required to form the methyl-substituted furan ring.
The core of the synthesis lies in the effective coupling of these two components followed by an intramolecular cyclization to construct the benzofuran ring system.
Primary Synthetic Route: The Reaction of Quinones with β-Dicarbonyl Compounds
One of the most direct and widely employed methods for synthesizing 5-hydroxybenzofurans involves the reaction of p-benzoquinone or hydroquinone with a β-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone.[3][4] This approach leverages a tandem Michael addition and subsequent cyclization/aromatization sequence.
Rationale and Mechanism
This strategy is powerful because it constructs the carbon and ether linkages of the furan ring in a highly convergent manner. The reaction can proceed through two main mechanistic pathways depending on the starting material.
Pathway A: Starting from Hydroquinone
-
Oxidation: Hydroquinone is first oxidized in situ to the more electrophilic p-benzoquinone. This step is crucial as hydroquinone itself is not susceptible to Michael addition. Oxidants like phenyliodine(III) diacetate (PIDA) are commonly used.[3]
-
Michael Addition: The enolate of the β-dicarbonyl compound (e.g., ethyl acetoacetate) acts as a nucleophile and attacks the p-benzoquinone in a 1,4-conjugate addition (Michael addition).
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the hydroxyl group of the hydroquinone moiety attacks one of the carbonyl carbons of the added side chain.
-
Dehydration/Aromatization: A subsequent dehydration step eliminates water and re-aromatizes the system to form the stable 5-hydroxybenzofuran ring.
Figure 2: Reaction pathway from hydroquinone.
Pathway B: Starting Directly from p-Benzoquinone
This is a more direct approach where the Michael addition is the first step. The reaction is often catalyzed by a Lewis acid (like CuBr₂/BF₃·OEt₂) to activate the benzoquinone and facilitate the addition of the nucleophile.[3] The subsequent cyclization and aromatization steps follow a similar course as described above.
Experimental Protocol: PIDA-Mediated Synthesis from Hydroquinone
This protocol is adapted from methodologies described for the synthesis of 5-hydroxybenzofurans via oxidative coupling.[3][5]
Materials:
-
Hydroquinone
-
Ethyl acetoacetate
-
Phenyliodine(III) diacetate (PIDA)
-
Zinc Iodide (ZnI₂)
-
Chlorobenzene (PhCl) or other suitable high-boiling solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 equiv.), ethyl acetoacetate (2.0 equiv.), and ZnI₂ (0.5 equiv.) under an argon atmosphere.
-
Solvent Addition: Add anhydrous chlorobenzene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Initiation: Add PIDA (1.1 equiv.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 95-130 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess PIDA), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 5-hydroxybenzofuran-3-carboxylate product.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed (e.g., using NaOH in methanol/water) and subsequently decarboxylated by heating in the presence of an acid to yield the final product, this compound.
Alternative Synthetic Strategies
While the quinone-based route is common, other strategies have been developed, often starting from substituted phenols.
Synthesis from Substituted Phenols and Alkynes
Palladium- and copper-catalyzed Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization, is a powerful method for constructing the benzofuran ring.[6][7]
Starting Materials:
-
4-Iodohydroquinone (or a protected version)
-
Propyne (or a suitable equivalent)
Mechanism:
-
Sonogashira Coupling: The iodophenol is coupled with propyne using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in the presence of a base like triethylamine.[6]
-
Intramolecular Cyclization: The resulting ortho-alkynylphenol intermediate undergoes a base- or metal-catalyzed 5-exo-dig cyclization to form the benzofuran ring.
-
Deprotection: If a protecting group was used for the second hydroxyl group, it is removed in a final step.
Figure 3: Synthesis via Sonogashira coupling and cyclization.
Comparative Analysis of Starting Materials and Routes
| Starting Material | Synthetic Route | Advantages | Disadvantages |
| Hydroquinone / p-Benzoquinone | Michael Addition / Cyclization | Commercially available, inexpensive starting materials. High convergence.[4] | Can suffer from side reactions and polymerization. May require multiple steps if decarboxylation is needed.[3] |
| Substituted Phenols (e.g., 4-Iodohydroquinone) | Sonogashira Coupling / Cyclization | High yields and good functional group tolerance.[7] | Requires more expensive catalysts (Palladium). Starting materials can be less accessible. |
| Vanillin Derivatives | Claisen Rearrangement | Utilizes readily available natural product derivatives.[8] | Often involves multiple steps including protection and deprotection.[8] |
Purification and Characterization
Purification:
-
Column Chromatography: The primary method for purifying the final product and intermediates is flash column chromatography using silica gel with a mobile phase typically consisting of a mixture of hexane and ethyl acetate.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.
Characterization: The structure of this compound (CAS 6769-56-8) is confirmed using standard analytical techniques.[9][10]
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the furan ring proton, the methyl group, and the hydroxyl proton.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to its molecular weight (148.16 g/mol ).[9]
-
Infrared (IR) Spectroscopy: Will display a characteristic broad peak for the O-H stretch of the phenolic group and peaks corresponding to C-O and aromatic C-H stretches.
Conclusion
The synthesis of this compound is most efficiently achieved through the reaction of hydroquinone or p-benzoquinone with a suitable C3 synthon like ethyl acetoacetate. This method is advantageous due to the low cost of starting materials and the convergent nature of the tandem reaction sequence.[3][4] Alternative methods, such as those employing transition metal-catalyzed cross-coupling reactions, offer high efficiency and substrate scope but often come at a higher cost.[6][7] The choice of synthetic route will ultimately depend on factors such as scale, cost, and the availability of specific starting materials and reagents. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chemical intermediate.
References
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ResearchGate. (2025). Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
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ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
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Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]
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Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]
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NIST WebBook. (n.d.). 2-Methyl-5-hydroxybenzofuran. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8). Available at: [Link]
-
ResearchGate. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Available at: [Link]
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Preliminary Biological Screening of 2-Methyl-1-benzofuran-5-ol: A Strategic Approach to Unveiling Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This guide introduces a comprehensive, multi-tiered strategy for the preliminary biological screening of 2-Methyl-1-benzofuran-5-ol, a novel derivative with potential therapeutic value. As a Senior Application Scientist, the following framework is designed not as a rigid template, but as a logical and efficient pathway to systematically evaluate the foundational bioactivities of this compound. We will detail the rationale and step-by-step protocols for a primary screening cascade covering cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial activities. The objective is to generate a foundational dataset that can identify promising "hits," justify further investigation, and guide the subsequent stages of drug discovery.
Introduction: The Rationale for Screening
The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry
Benzofuran and its derivatives are of significant interest to medicinal chemists due to their versatile biological profiles, which include anticancer, anti-inflammatory, antioxidant, antiviral, and antimicrobial properties.[3][4][5] The fused benzene and furan ring system provides a unique structural architecture that can be readily functionalized to modulate activity and selectivity.[1] The widespread therapeutic application of benzofuran-containing drugs underscores the value of exploring novel analogues for new pharmacological leads.[3]
Compound Profile: this compound
The subject of this guide, this compound, combines the core benzofuran structure with a methyl group at the 2-position and a critical hydroxyl group at the 5-position. The phenolic hydroxyl group, in particular, is a strong indicator of potential antioxidant activity and may play a crucial role in various biological interactions. A systematic preliminary screening is essential to map its bioactivity profile and determine its potential as a therapeutic agent.
A Tiered Screening Philosophy
The initial evaluation of a novel compound should be strategic, employing a battery of cost-effective and high-throughput in vitro assays. This Tier 1 screening approach is designed to cast a wide net, identifying any significant biological effects at pharmacologically relevant concentrations. A positive result, or "hit," in any of these primary assays provides the empirical basis for progressing to more specialized and mechanistically focused Tier 2 studies.
Compound Handling and Safety Precautions
Prior to initiating any experimental work, a thorough review of safety information is mandatory. While specific toxicity data for this compound is not available, data from related benzofuran compounds should be consulted to infer potential hazards.
-
Safety Data Sheet (SDS) Review: Assume the compound may be an irritant to the skin, eyes, and respiratory system.[6][7] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a chemical fume hood.[6][8]
-
Stock Solution Preparation:
-
Accurately weigh the compound using an analytical balance.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Ensure the final DMSO concentration in cell-based assays does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[9]
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to maintain stability.
-
Tier 1 Screening: The Foundational Bioactivity Cascade
The following assays form the core of the preliminary screening plan. Each section explains the rationale, provides a detailed protocol, and outlines data presentation.
Cytotoxicity and Antiproliferative Screening
Causality: The benzofuran nucleus is a common feature in compounds with potent anticancer activity.[1][10][11] Therefore, the primary screen must assess both general cytotoxicity and selective antiproliferative effects against cancer cell lines.
This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[9][12] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][13]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293 kidney) into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
This assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis or late-stage apoptosis.[9][14]
-
Cell Culture and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) from a commercial kit to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Data Acquisition: Measure the absorbance according to the kit manufacturer's instructions (typically around 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Summarize the results in a table to easily compare the compound's potency and selectivity.
| Cell Line | Cell Type | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |
| MCF-7 | Breast Cancer | Hypothetical Value | 15.2 ± 1.8[9] |
| A549 | Lung Cancer | Hypothetical Value | Hypothetical Value |
| HEK293 | Normal Kidney | Hypothetical Value | Hypothetical Value |
Antioxidant Activity Screening
Causality: The phenolic hydroxyl group on the benzofuran ring is a key structural feature that suggests the molecule may act as a hydrogen atom donor or electron donor, thereby scavenging free radicals.[15][16]
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[15] The reduction of the violet DPPH radical to the yellow DPPH-H is monitored spectrophotometrically.[15]
-
Preparation: Prepare a stock solution of DPPH in methanol with an absorbance of approximately 1.0 at ~517 nm.
-
Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Use ascorbic acid or Trolox as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Data Acquisition: Measure the decrease in absorbance at 517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Present the antioxidant data in a comparative table.
| Assay | Parameter | This compound | Ascorbic Acid (Standard) |
| DPPH Scavenging | IC₅₀ (µg/mL) | Hypothetical Value | Hypothetical Value |
| ABTS Scavenging | TEAC (Trolox Equivalents) | Hypothetical Value | Hypothetical Value |
Anti-inflammatory Activity Screening
Causality: Many natural and synthetic benzofurans have demonstrated potent anti-inflammatory effects, often by modulating key inflammatory pathways like NF-κB and inhibiting the production of inflammatory mediators such as nitric oxide (NO).[5][17][18]
This cell-based assay measures the ability of a compound to inhibit the production of NO in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[18] NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[18]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[19]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[19] Leave some wells unstimulated as a negative control.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition and determine the IC₅₀. A concurrent MTT assay on RAW 264.7 cells is crucial to ensure that the observed NO reduction is not due to cytotoxicity.
| Assay | IC₅₀ of this compound (µM) | IC₅₀ of L-NAME (Control) (µM) |
| NO Inhibition | Hypothetical Value | Hypothetical Value |
| Cell Viability (RAW 264.7) | Hypothetical Value | - |
Antimicrobial Screening
Causality: Heterocyclic compounds are a rich source of antimicrobial agents.[2][20] A preliminary screen against a representative panel of pathogenic microbes is a standard step in profiling a novel compound.
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) according to CLSI or EUCAST guidelines.
-
Compound Dilution: Serially dilute the test compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[18]
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Acquisition: Determine the MIC by visually assessing the lowest concentration of the compound that inhibits microbial growth (no turbidity).[19] A growth indicator like resazurin can also be used for colorimetric determination.[20]
| Microbial Strain | Gram Stain/Type | MIC of this compound (µg/mL) | MIC of Ciprofloxacin (µg/mL) |
| S. aureus | Gram-positive | Hypothetical Value | Hypothetical Value |
| E. coli | Gram-negative | Hypothetical Value | Hypothetical Value |
| C. albicans | Fungi (Yeast) | Hypothetical Value | Hypothetical Value |
Visualization of Workflows & Pathways
Diagrams are essential for clearly communicating complex experimental plans.
Caption: High-level workflow for the Tier 1 preliminary biological screening cascade.
Caption: Detailed experimental workflow for the in vitro anti-inflammatory (NO inhibition) assay.
Interpreting Data and Defining Next Steps
The goal of this preliminary screen is to identify a "hit"—a compound that demonstrates significant activity in one or more assays at a non-toxic concentration.
-
A Promising Hit Profile: An ideal outcome would be a compound showing potent activity (e.g., low micromolar IC₅₀) in a specific area (like anti-inflammatory or antiproliferative against a particular cell line) while exhibiting a high IC₅₀ (>50 µM) against non-cancerous cells, indicating a favorable therapeutic window.
-
Tier 2 Follow-up Studies:
-
If Antiproliferative: Investigate the mechanism of cell death (e.g., apoptosis assays like Annexin V staining, cell cycle analysis).[9]
-
If Anti-inflammatory: Profile the inhibition of other inflammatory mediators (e.g., PGE₂, pro-inflammatory cytokines like TNF-α, IL-6, IL-1β).[18][22]
-
If Antioxidant: Conduct cell-based antioxidant assays (e.g., Cellular Antioxidant Activity (CAA) assay) to confirm activity in a biological system.[23]
-
If Antimicrobial: Determine the Minimum Bactericidal Concentration (MBC) and perform time-kill kinetic studies.[21]
-
Conclusion
This technical guide outlines a robust and logical framework for the initial biological evaluation of this compound. By systematically applying this tiered screening cascade, researchers can efficiently generate a foundational data package. This data is critical for making informed decisions, identifying the most promising therapeutic avenues, and building a solid case for committing resources to more advanced preclinical development, including mechanism-of-action studies and in vivo models.
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- Novel Techniques and other In Vitro Assay for Evalu
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- Bioactive Benzofuran deriv
- 5-Benzofuranmethanol,2-methyl- SDS, 210918-38-0 Safety D
- Natural source, bioactivity and synthesis of benzofuran deriv
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Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 2-Methyl-1-benzofuran-5-ol via Oxidative Cyclization
An Application Guide for Drug Development Professionals and Researchers
Introduction and Significance
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antitumor, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Specifically, 2-Methyl-1-benzofuran-5-ol is a valuable building block in medicinal chemistry, providing a versatile platform for the development of novel therapeutics. Traditional multi-step syntheses of such derivatives can be time-consuming, resource-intensive, and often suffer from cumulative yield losses.
This application note presents a robust and efficient one-pot protocol for the synthesis of this compound. The described method leverages an in-situ oxidative coupling and tandem cyclization of readily available starting materials, hydroquinone and acetylacetone. This approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it highly suitable for both academic research and process development in the pharmaceutical industry.[1][3]
Scientific Principle: The Tandem Oxidative Coupling and Cyclization Strategy
The core of this synthetic strategy is a tandem reaction sequence that constructs the benzofuran ring in a single operational step. The process avoids the need to isolate intermediates, which is a hallmark of efficient "one-pot" reactions.[6] The reaction is initiated by the oxidation of hydroquinone, which is then trapped by a nucleophile, leading to an intramolecular cyclization to form the final aromatic heterocycle.
Causality Behind Experimental Choices:
-
Starting Materials: Hydroquinone is selected as the direct precursor to the phenol-containing benzene ring, while acetylacetone provides the three-carbon unit (C2, C3, and the 2-methyl group) required to form the furan ring.
-
Oxidizing Agent: Phenyliodine(III) diacetate (PIDA) is employed as a mild and effective hypervalent iodine reagent.[7] Its primary role is to oxidize hydroquinone in situ to the highly reactive intermediate, p-benzoquinone. This in situ generation is critical as it circumvents the handling of pure, often unstable, benzoquinone and allows for its immediate consumption in the subsequent reaction step.[1][3]
-
One-Pot Approach: This methodology significantly streamlines the synthetic process. By combining oxidation, C-C bond formation (Michael addition), and C-O bond formation (cyclization/dehydration) in a single reaction vessel, it reduces solvent waste, purification steps, and manual handling time.[8]
Proposed Reaction Mechanism
The reaction proceeds through a well-orchestrated cascade of events:
-
Oxidation: PIDA oxidizes hydroquinone (I) to form p-benzoquinone (II).
-
Enolization & Michael Addition: Acetylacetone (III) exists in equilibrium with its enol form. This enol acts as a soft nucleophile, attacking the electron-deficient p-benzoquinone (II) via a 1,4-conjugate Michael addition to form an intermediate adduct (IV).
-
Intramolecular Cyclization: The enolic hydroxyl group within the adduct (IV) attacks one of the carbonyl carbons of the former quinone ring.
-
Dehydration & Aromatization: Subsequent dehydration (loss of a water molecule) and tautomerization lead to the formation of the stable aromatic benzofuran ring, yielding the final product, this compound (V).
The workflow for this mechanism is illustrated below.
Caption: Proposed mechanistic pathway for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Successful synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques upon completion.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Hydroquinone | C₆H₆O₂ | 110.11 | 1.0 | 1.0 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 2.0 | 2.0 |
| PIDA | C₁₀H₁₁IO₄ | 322.10 | 1.1 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | - |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
PIDA is an oxidizing agent; avoid contact with combustible materials.
-
Dichloromethane is a volatile solvent; handle with care.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add hydroquinone (1.0 mmol, 110 mg) and acetylacetone (2.0 mmol, 200 mg, ~0.2 mL).
-
Dissolution: Add 10 mL of dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Reaction: Add phenyliodine(III) diacetate (PIDA) (1.1 mmol, 354 mg) to the solution in one portion. The reaction mixture will typically darken in color.
-
Reaction Monitoring (In-Process Control): Stir the reaction vigorously at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Spot for the consumption of hydroquinone (starting material) and the appearance of a new, UV-active spot corresponding to the product.
-
Work-up - Quenching: Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes to reduce any unreacted PIDA.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Work-up - Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 148.16 g/mol .[9]
Expected Results
Based on similar reported procedures, this one-pot synthesis is expected to provide the target compound, this compound, in moderate to good yields (literature on analogous structures suggests yields can range from 60-80%).[1][3] The final product should be a stable solid or oil.
References
-
ResearchGate. Proposed mechanism for the one‐pot synthesis of benzofurans. Available at: [Link]
-
ResearchGate. Proposed mechanism for the synthesis of benzofuran derivatives. Available at: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]
-
Chemtips. Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Available at: [Link]
-
National Institutes of Health (NIH). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]
-
De Gruyter. One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Available at: [Link]
-
Thieme Connect. The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Available at: [Link]
-
ElectronicsAndBooks.com. Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Available at: [Link]
-
National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
-
Royal Society of Chemistry. Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Available at: [Link]
-
ResearchGate. Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. Available at: [Link]
-
Indian Academy of Sciences. An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]
-
National Institute of Standards and Technology (NIST). 2-Methyl-5-hydroxybenzofuran. Available at: [Link]
-
MDPI. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Available at: [Link]
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- 3. thieme-connect.com [thieme-connect.com]
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- 9. 2-Methyl-5-hydroxybenzofuran [webbook.nist.gov]
Application Note: A Robust Protocol for the Synthesis of 2-Methyl-1-benzofuran-5-ol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-1-benzofuran-5-ol, a key heterocyclic intermediate in medicinal chemistry and drug development. Benzofuran scaffolds are integral to numerous biologically active compounds, and access to functionalized derivatives such as the title compound is critical for structure-activity relationship (SAR) studies. The described method is a two-step process commencing with the base-mediated O-alkylation of hydroquinone with chloroacetone, followed by an acid-catalyzed intramolecular cyclodehydration. This protocol is designed for its reliability, scalability, and use of readily available starting materials, making it suitable for both academic research laboratories and industrial drug development settings. We provide detailed mechanistic insights, safety protocols, characterization data, and a visual workflow to ensure successful and safe execution.
Introduction and Scientific Background
The benzofuran nucleus is a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antiarrhythmic properties. The specific target of this protocol, this compound, serves as a versatile building block for constructing more complex molecules. The hydroxyl group at the 5-position provides a convenient handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs.
The synthesis of the benzofuran ring system can be achieved through various strategies. Classical methods often involve harsh conditions or multi-step sequences with low overall yields. Modern approaches frequently utilize transition-metal catalysis, which, while efficient, can introduce challenges related to catalyst cost and removal.[1] The protocol detailed herein is based on one of the most convenient and fundamental routes: the reaction of a phenol with an α-haloketone.[2][3] This strategy involves an initial O-alkylation to form an α-phenoxyketone intermediate, which then undergoes an acid-catalyzed cyclization to yield the benzofuran core.[4][5] This approach is advantageous due to its operational simplicity, high regioselectivity, and the accessibility of the starting materials.
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct, yet often performed as a one-pot, stages:
Overall Reaction:
(Self-generated image, not from search results)
Step 1: O-Alkylation Hydroquinone is deprotonated by a base (potassium carbonate) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of chloroacetone in an SN2 reaction, displacing the chloride and forming the α-phenoxyketone intermediate, 4-(2-oxopropoxy)phenol.
Step 2: Acid-Catalyzed Cyclodehydration (Intramolecular Friedel-Crafts type reaction) The α-phenoxyketone intermediate is treated with a strong acid, such as polyphosphoric acid (PPA). The acid protonates the carbonyl oxygen, activating it. The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration (loss of a water molecule) and tautomerization lead to the aromatic this compound product.[3][4]
Below is a diagram illustrating the proposed mechanistic pathway for the crucial cyclodehydration step.
Self-generated DOT script and images. The mechanism is based on established chemical principles. Caption: Proposed mechanism for the acid-catalyzed cyclodehydration step.
Experimental Protocol
3.1 Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| Hydroquinone | ≥99% | Sigma-Aldrich | 123-31-9 | Light-sensitive, harmful if swallowed.[6] |
| Chloroacetone (stabilized) | ≥95% | TCI Chemicals | 78-95-5 | Lachrymator, toxic, flammable.[7] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Hygroscopic, irritant. |
| Acetone | ACS Grade | VWR | 67-64-1 | Flammable solvent. |
| Polyphosphoric Acid (PPA) | 115% P₂O₅ basis | Sigma-Aldrich | 8017-16-1 | Corrosive, handle with care. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | Flammable solvent. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | Flammable solvent. |
| Saturated NaCl (Brine) | - | - | 7647-14-5 | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | Laboratory Grade | VWR | 7487-88-9 | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography. |
Equipment:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
TLC plates (silica gel 60 F₂₅₄)
3.2 Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. Chloroacetone is a potent lachrymator and is toxic; handle with extreme caution.[7][8]
Part A: Synthesis of α-Phenoxyketone Intermediate
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add hydroquinone (11.0 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Solvent Addition: Add 100 mL of ACS grade acetone to the flask.
-
Reagent Addition: Begin stirring the suspension. In the dropping funnel, prepare a solution of chloroacetone (9.7 g, 105 mmol) in 20 mL of acetone. Add this solution dropwise to the stirring suspension over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 56 °C) using a heating mantle. Maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:EtOAc).
-
Cooling & Filtration: After the reaction is complete (as indicated by the consumption of hydroquinone), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator to yield the crude α-phenoxyketone intermediate as an oil or solid. This crude product is often used directly in the next step without further purification.
Part B: Cyclodehydration to this compound
-
Setup: Place the crude α-phenoxyketone from the previous step into a 500 mL round-bottom flask.
-
Acid Addition: Carefully and slowly add polyphosphoric acid (PPA) (~100 g) to the flask with vigorous stirring. The mixture will become thick and warm. Caution: PPA is highly viscous and corrosive. Addition should be done in portions.
-
Reaction: Heat the reaction mixture to 80-90 °C in an oil bath with continued stirring for 2-3 hours. Monitor the reaction by TLC until the intermediate spot has disappeared.
-
Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (~200 g) in portions. This is a highly exothermic process and must be done with caution in a fume hood.
-
Extraction: Once the mixture has returned to room temperature, transfer it to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, caution: CO₂ evolution), and finally with saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
3.3 Purification
The crude product is typically a dark oil or solid. Purification is achieved via flash column chromatography on silica gel.[9][10]
-
Column Packing: Pack a column with silica gel using a slurry method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions (visualized by UV light and/or an appropriate stain like permanganate) and remove the solvent under reduced pressure to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.[9]
Workflow and Data Summary
The entire experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Expected Results & Characterization Data
| Parameter | Expected Value |
| Appearance | Off-white to light brown solid |
| Yield | 40-60% (overall yield after purification) |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| ¹H NMR | Expected signals: Aromatic protons (3H), a singlet for the furan ring proton (1H), a singlet for the methyl group (3H, ~2.4 ppm), and a broad singlet for the hydroxyl proton (1H). Note: Specific shifts depend on the deuterated solvent used.[11] |
| ¹³C NMR | Expected signals: Signals corresponding to 9 unique carbons, including aromatic and furan ring carbons, and one aliphatic methyl carbon. Note: Data from analogous structures can be used for comparison.[11] |
| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z = 148. Note: Fragmentation patterns would be consistent with the benzofuran structure.[12] |
Safety and Disposal
5.1 Hazard Analysis
-
Hydroquinone: Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer. Very toxic to aquatic life.[6]
-
Chloroacetone: Flammable liquid and vapor. Toxic if swallowed and fatal in contact with skin or if inhaled. Causes severe skin burns and eye damage. It is a potent lachrymator (tear-producing agent).[7][8]
-
Polyphosphoric Acid (PPA): Corrosive. Reacts violently with water. Causes severe skin burns and eye damage.
-
Solvents (Acetone, Ethyl Acetate, Hexanes): Highly flammable. May cause drowsiness or dizziness.
5.2 Handling Precautions
-
Always work in a certified chemical fume hood with the sash at the appropriate height.
-
Ensure all glassware is dry and free of defects.
-
Use ground-glass joints and ensure they are properly sealed.
-
When quenching the PPA reaction, add ice slowly to a well-chilled flask to control the exothermic reaction.
-
Keep flammable solvents away from ignition sources.[8]
5.3 Waste Disposal
-
All organic waste, including solvents from chromatography, should be collected in a designated, labeled hazardous waste container.
-
Aqueous waste should be neutralized before being disposed of in the appropriate aqueous waste container. Do not pour any waste down the drain.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Wang, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2249. Available at: [Link]
-
Your Chem Helper. (2020). Benzo[b]furan: Introduction / Preparation. YouTube. Available at: [Link]
-
Wang, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. OUCI. Available at: [Link]
-
Afridi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
ResearchGate. (2019). Synthesis of benzofurans from α-haloketones and phenols. ResearchGate. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydroquinone. NJ.gov. Available at: [Link]
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]
-
ResearchGate. (2015). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran Synthesis via Lewis-Acid-Based Catalysis. NIH. Available at: [Link]
-
Zhu, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Available at: [Link]
-
SpectraBase. (n.d.). 2-Methylbenzofuran. SpectraBase. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes. ResearchGate. Available at: [Link]
-
Zhu, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]
-
DEA Microgram. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]
-
Zhu, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. Available at: [Link]
-
PubChem. (n.d.). 2-Methylbenzofuran. PubChem. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. NIST WebBook. Available at: [Link]
-
SpectraBase. (n.d.). 2-Methylbenzofuran - Optional[17O NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[2][9] oxadiazole-2-thione... ResearchGate. Available at: [Link]
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- 2. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. wuxibiology.com [wuxibiology.com]
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- 12. Benzofuran, 2-methyl- [webbook.nist.gov]
Application Note: Catalytic Methods for the Synthesis of 2-Methyl-1-benzofuran-5-ol
Abstract
2-Methyl-1-benzofuran-5-ol is a key heterocyclic scaffold found in numerous biologically active compounds and is a valuable intermediate in pharmaceutical research. Its synthesis requires efficient and selective methodologies. This document provides a detailed guide for researchers, scientists, and drug development professionals on advanced catalytic strategies for the synthesis of this target molecule. We delve into the mechanistic underpinnings of three robust methods: Palladium-Catalyzed Tandem C-H Functionalization, PIDA-Mediated Oxidative Coupling, and Copper-Catalyzed Aerobic Cyclization. Each section includes a discussion of the reaction principles, detailed step-by-step protocols, and comparative data to guide the selection of the most suitable method for specific research applications.
Introduction: The Significance of the this compound Core
The benzofuran nucleus is a privileged structural motif in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 5-hydroxy-2-methyl substituted pattern is a crucial pharmacophore that can engage in key hydrogen-bonding interactions, making it a target of significant interest in drug design and discovery programs.[2]
The development of efficient, scalable, and versatile synthetic routes to this compound is therefore a critical objective. Traditional multi-step syntheses often suffer from low overall yields and limited functional group tolerance. Modern catalytic chemistry offers powerful alternatives, enabling the construction of this complex scaffold from readily available starting materials with high atom economy and selectivity. This guide provides an in-depth exploration of state-of-the-art catalytic protocols, emphasizing the causality behind experimental choices to empower researchers to successfully implement and adapt these methods.
Overview of Key Catalytic Strategies
The synthesis of this compound can be approached through several catalytic pathways. The most effective methods typically involve the formation of a C-C and a C-O bond in a single operation or a tandem sequence, starting from simple phenolic and alkyne precursors. We will focus on three distinct and highly effective transition-metal-catalyzed and oxidant-mediated strategies.
Figure 1: General workflow for the catalytic synthesis of this compound.
Method 1: Palladium-Catalyzed Tandem C-H Functionalization/Cyclization
This elegant method utilizes a palladium catalyst to orchestrate a tandem reaction between a benzoquinone and a terminal alkyne. A key advantage is that the benzoquinone serves as both a reactant and the oxidant, eliminating the need for an external oxidizing agent.[3] This strategy provides direct access to the 5-hydroxybenzofuran core with concomitant introduction of substituents at the C2 and C3 positions.
Scientific Principle & Mechanistic Insight
The reaction is initiated by the coordination of the palladium catalyst to the terminal alkyne (propyne). The benzoquinone then undergoes C-H functionalization via insertion into the Pd-H species generated in the catalytic cycle. This is followed by an intramolecular cyclization (oxypalladation) and subsequent reductive elimination to afford the benzofuran product and regenerate the active palladium catalyst. The inherent redox properties of the benzoquinone facilitate the catalytic turnover.
Figure 2: Simplified catalytic cycle for Pd-catalyzed benzofuran synthesis.
Experimental Protocol
Materials:
-
1,4-Benzoquinone
-
Propyne (can be bubbled from a cylinder or generated in situ)
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,4-Dioxane (anhydrous)
-
Schlenk tube or sealed reaction vessel
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1,4-benzoquinone (1.0 mmol, 108 mg) and Palladium(II) acetate (0.05 mmol, 11.2 mg).
-
Add 5 mL of anhydrous 1,4-dioxane to the tube.
-
Carefully bubble propyne gas through the solution for 5-10 minutes, or use a suitable propyne surrogate as specified in the source literature.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium black.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data & Performance
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | Benzoquinone | Dioxane | 100 | 12-24 | 60-75 | [3] |
Method 2: PIDA-Mediated Oxidative Coupling and Cyclization
This protocol provides a direct and efficient one-pot synthesis of 5-hydroxybenzofurans from hydroquinones and β-dicarbonyl compounds.[2][4] The use of phenyliodine diacetate (PIDA) as a mild oxidant is a key feature, enabling the reaction to proceed under relatively gentle conditions. For the synthesis of the target molecule, hydroquinone is coupled with acetylacetone.
Scientific Principle & Mechanistic Insight
The reaction proceeds via a tandem mechanism. First, PIDA oxidizes hydroquinone in situ to the more reactive 1,4-benzoquinone. The enol form of acetylacetone then acts as a nucleophile, attacking the benzoquinone in a Michael-type addition. This is followed by an intramolecular cyclization where the phenolic oxygen attacks one of the carbonyl carbons of the acetylacetone moiety. Finally, a dehydration step yields the aromatic benzofuran ring.
Figure 3: Reaction pathway for PIDA-mediated synthesis.
Experimental Protocol
Materials:
-
Hydroquinone
-
Acetylacetone (2,4-pentanedione)
-
Phenyliodine diacetate (PIDA)
-
Dichloromethane (DCM, anhydrous)
-
Standard workup and purification reagents
Procedure:
-
Dissolve hydroquinone (1.0 mmol, 110 mg) and acetylacetone (1.2 mmol, 120 mg, 123 µL) in 10 mL of anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add PIDA (1.1 mmol, 354 mg) to the stirred solution in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Data & Performance
| Substrate 1 | Substrate 2 | Oxidant | Solvent | Temp. | Time (h) | Typical Yield (%) | Reference |
| Hydroquinone | Acetylacetone | PIDA | DCM | 0°C to RT | 4-8 | 70-90 | [2][4] |
Method 3: Copper-Catalyzed Aerobic Oxidative Cyclization
This method represents a highly atom-economical and environmentally benign approach, utilizing a copper catalyst and molecular oxygen (from air) as the terminal oxidant.[5][6] The one-pot procedure couples phenols with alkynes, making it a straightforward strategy for constructing the benzofuran scaffold.
Scientific Principle & Mechanistic Insight
The proposed mechanism involves the initial formation of a copper phenoxide species. This is followed by coordination and insertion of the alkyne (propyne) into the Cu-O bond. The resulting vinyl-copper intermediate undergoes an intramolecular oxidative cyclization. The copper(I) species is then re-oxidized to copper(II) by molecular oxygen, completing the catalytic cycle and producing water as the only byproduct.
Figure 4: Simplified cycle for Cu-catalyzed aerobic cyclization.
Experimental Protocol
Materials:
-
Hydroquinone
-
Propyne
-
Copper(I) iodide (CuI) or another suitable copper salt
-
A suitable base, e.g., Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Reaction vessel open to air (e.g., flask with a balloon of air) or with an air inlet
Procedure:
-
Add hydroquinone (1.0 mmol, 110 mg), the copper catalyst (e.g., CuI, 0.1 mmol, 19 mg), and K₂CO₃ (2.0 mmol, 276 mg) to a round-bottom flask.
-
Add 5 mL of anhydrous DMF.
-
Bubble propyne gas through the stirred suspension for 5-10 minutes.
-
Heat the reaction mixture to 110-120 °C under an atmosphere of air (e.g., using a balloon filled with air or by leaving the condenser open to the atmosphere).
-
Stir vigorously for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired product.
Data & Performance
| Catalyst | Base | Oxidant | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| CuI | K₂CO₃ | O₂ (Air) | DMF | 110-120 | 55-70 | [5] |
Comparative Analysis and Conclusion
The choice of synthetic method depends on factors such as available starting materials, required scale, and tolerance for specific reagents or metals.
| Feature | Method 1 (Palladium) | Method 2 (PIDA) | Method 3 (Copper) |
| Catalyst/Reagent | Pd(OAc)₂ | PIDA (Stoichiometric) | CuI (Catalytic) |
| Starting Materials | Benzoquinone, Propyne | Hydroquinone, Acetylacetone | Hydroquinone, Propyne |
| Oxidant | Benzoquinone (Internal) | PIDA | O₂ (Air) |
| Conditions | High Temp. (100°C), Inert Atm. | Mild (0°C to RT) | High Temp. (120°C), Air |
| Advantages | No external oxidant, good for C3 functionalization | High yields, mild conditions, metal-free | Low-cost catalyst, green oxidant (O₂) |
| Disadvantages | Expensive catalyst, requires alkyne gas | Stoichiometric oxidant, waste generation | High temperature, potential for side-reactions |
References
-
Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry. Available at: [Link]
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Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[1] Available at: [Link]
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Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information.[7] Available at: [Link]
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Kobayashi, A., et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Publishing. Available at: [Link]
- Liao, et al. (2016). Au-catalyzed synthesis of benzofurans from phenols and alkynes using molecular oxygen. Unavailable Source.
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Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. Journal of the Japan Petroleum Institute. Available at: [Link]
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Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. Available at: [Link]
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Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. Available at: [Link]
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Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Center for Biotechnology Information. Available at: [Link]
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Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
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Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. Available at: [Link]
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Li, P., et al. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing).[5] Available at: [Link]
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Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. Available at: [Link]
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Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme.[4] Available at: [Link]
-
He, X., & Shang, Y. (2026). Copper-Catalyzed Tandem Reactions for the Synthesis of Benzofuranone Derivatives. Oreate AI Blog. Available at: [Link]
-
Gold catalyzed cyclization of 2‐methyl‐5‐((prop‐2‐ynyloxy)methyl)furan... ResearchGate. Available at: [Link]
-
Pisor, J. W., et al. (2025). Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. ResearchGate. Available at: [Link]
-
Pisor, J. W., et al. (2025). Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. PubMed. Available at: [Link]
-
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Indian Academy of Sciences. Available at: [Link]
-
Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate. Available at: [Link]
-
Ai, W., et al. (2021). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. PubMed Central. Available at: [Link]
-
Fu, R., & Li, Z. (2018). Improved Synthesis of 2-Methylbenzofurans. ChemistryViews. Available at: [Link]
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Silver-Catalyzed Synthesis of 4-Substituted Benzofurans via a Cascade Oxidative Coupling-Annulation Protocol. MDPI. Available at: [Link]
-
Reddy, T. J., et al. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. PubMed.[3] Available at: [Link]
-
Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. PubMed. Available at: [Link]
-
2-Methyl-5-hydroxybenzofuran. NIST WebBook. Available at: [Link]
-
Zhu, R., Wei, J., & Shi, Z. (2015). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science (RSC Publishing).[6] Available at: [Link]
-
Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. MDPI. Available at: [Link]
-
Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. American Chemical Society. Available at: [Link]
-
Zhu, R., Wei, J., & Shi, Z. (2015). ChemInform Abstract: Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. ResearchGate. Available at: [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. Available at: [Link]
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Application Notes and Protocols for the Purification of 2-Methyl-1-benzofuran-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed protocol for the purification of 2-Methyl-1-benzofuran-5-ol, a key intermediate in the synthesis of various biologically active compounds. The methodologies outlined herein are grounded in established principles of separation science and are designed to yield a high-purity product suitable for downstream applications in research and drug development. This guide emphasizes not only the procedural steps but also the underlying scientific rationale to empower researchers to adapt and troubleshoot the purification process effectively.
Introduction and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a benzofuran core, a methyl group at the 2-position, and a hydroxyl group at the 5-position. The presence of the phenolic hydroxyl group is a key determinant of its chemical reactivity and solubility, influencing the choice of purification strategies. Understanding the physicochemical properties of the target molecule is paramount for developing an effective purification protocol.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Methyl-1-benzofuran |
| Molecular Formula | C₉H₈O₂[1] | C₉H₈O[2][3] |
| Molecular Weight | 148.16 g/mol [1] | 132.16 g/mol [2][3] |
| Appearance | Expected to be a solid at room temperature | Colorless liquid[2][4] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexane); slightly soluble in water. | Practically insoluble in water; soluble in ethanol.[2][4] |
| Boiling Point | Not readily available | 197-198 °C[4] |
| pKa (Phenolic Hydroxyl) | Estimated to be around 9-10 | Not applicable |
The phenolic nature of this compound allows for specific interactions that can be exploited during purification. For instance, its acidic proton can interact with basic functionalities, and the polar hydroxyl group enhances its affinity for polar stationary phases in chromatography.
Pre-Purification Workup: Initial Isolation from a Reaction Mixture
Following the synthesis of this compound, a standard aqueous workup is typically employed to remove inorganic salts, water-soluble byproducts, and any remaining acids or bases from the reaction.
Protocol for Aqueous Workup
-
Quenching the Reaction: Carefully quench the reaction mixture by adding it to a separatory funnel containing deionized water or a mild acidic/basic solution as dictated by the reaction conditions.
-
Solvent Extraction: Extract the aqueous layer with a suitable organic solvent in which this compound is highly soluble, such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure maximum recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Deionized water to remove water-soluble impurities.
-
A saturated sodium bicarbonate solution if the reaction was conducted under acidic conditions to neutralize any remaining acid.
-
Brine (saturated sodium chloride solution) to reduce the amount of dissolved water in the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Primary Purification by Flash Column Chromatography
Flash column chromatography is the principal technique for separating this compound from unreacted starting materials, byproducts, and other impurities. The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase.
Rationale for Method Selection
The polarity of this compound, primarily due to its phenolic hydroxyl group, makes it well-suited for normal-phase chromatography on silica gel. By carefully selecting a mobile phase of appropriate polarity, a high degree of separation can be achieved.
Experimental Protocol
a) Thin-Layer Chromatography (TLC) for Method Development:
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[5]
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good starting ratio is 4:1 (hexane:ethyl acetate).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and visualize the spots under UV light (254 nm).
-
Optimization: The ideal solvent system will give a retention factor (Rƒ) of approximately 0.3-0.4 for this compound, with good separation from impurities. Adjust the solvent ratio as needed; increasing the proportion of ethyl acetate will lower the Rƒ.
b) Column Chromatography Procedure:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Recommended Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate in hexane). In some cases, a mixture of chloroform and methanol can also be effective.[6]
Caption: Workflow for the purification of this compound by column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in an automated fraction collector or manually in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Secondary Purification by Recrystallization
For obtaining highly pure, crystalline this compound, recrystallization is an excellent secondary purification step. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound crystallizes out, leaving impurities behind in the solution.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at an elevated temperature.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
For phenolic compounds like this compound, solvent systems such as acetone-methanol or aqueous methanol are often effective.[7]
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent (e.g., a mixture of acetone and methanol) to the crude or column-purified this compound until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Sources
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Application Note: A Scalable, One-Pot Synthesis of 2-Methyl-1-benzofuran-5-ol for Pharmaceutical Research and Development
Introduction
2-Methyl-1-benzofuran-5-ol is a key heterocyclic scaffold found in numerous biologically active compounds and is a valuable intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as anti-inflammatory and analgesic drugs.[1] The development of a robust, efficient, and scalable synthetic route to this compound is therefore of significant interest to researchers and professionals in drug development. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on a one-pot reaction strategy that is both time- and cost-effective. We will delve into the causality behind the experimental choices, ensuring a self-validating and reproducible protocol.
Strategic Approach to Synthesis: A Rationale for the One-Pot Reaction
Traditional multi-step syntheses of benzofuran derivatives can be laborious, time-consuming, and often result in lower overall yields due to losses at each step. For industrial-scale production, a one-pot synthesis offers significant advantages by minimizing manual operations, reducing solvent waste, and improving process efficiency.
The selected strategy for the synthesis of a 2-methyl-5-hydroxybenzofuran derivative is based on the work of Lin et al. (2022), which describes a tandem in situ oxidative coupling and cyclization of a hydroquinone with a β-dicarbonyl compound.[2][3] This approach is particularly advantageous for scale-up due to the following reasons:
-
Atom Economy: The one-pot nature of the reaction maximizes the incorporation of atoms from the starting materials into the final product.
-
Reduced Workup: Eliminating the need to isolate and purify intermediates simplifies the overall process.
-
Favorable Reaction Conditions: The reaction proceeds under relatively mild conditions, which is beneficial for large-scale operations.
Reaction Mechanism and Workflow
The synthesis proceeds through a PIDA (phenyliodine diacetate)-mediated oxidation of hydroquinone, followed by a Michael addition with ethyl acetoacetate and subsequent intramolecular cyclization and aromatization to yield the benzofuran core.
Caption: Reaction mechanism for the one-pot synthesis of this compound.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a gram-scale synthesis and can be linearly scaled for larger quantities, with appropriate adjustments to equipment and safety procedures.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Supplier |
| Hydroquinone | 110.11 | 55.0 | 0.50 | Sigma-Aldrich |
| Ethyl acetoacetate | 130.14 | 130.1 | 1.00 | Alfa Aesar |
| Phenyliodine diacetate (PIDA) | 322.09 | 177.1 | 0.55 | TCI Chemicals |
| Zinc Iodide (ZnI₂) | 319.22 | 79.8 | 0.25 | Acros Organics |
| Chlorobenzene | 112.56 | 500 mL | - | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 40.00 | 40.0 | 1.00 | VWR Chemicals |
| Hydrochloric Acid (HCl), 37% | 36.46 | As needed | - | J.T. Baker |
| Ethyl Acetate | 88.11 | As needed | - | EMD Millipore |
| Brine | - | As needed | - | LabChem |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | BDH Chemicals |
Step-by-Step Procedure
Part 1: Synthesis of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (55.0 g, 0.50 mol), ethyl acetoacetate (130.1 g, 1.00 mol), zinc iodide (79.8 g, 0.25 mol), and chlorobenzene (500 mL).
-
Initiation of Reaction: Begin stirring the mixture and add phenyliodine diacetate (PIDA) (177.1 g, 0.55 mol) portion-wise over 30 minutes. An exotherm may be observed.
-
Reaction Progression: Heat the reaction mixture to 95 °C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Quenching and Work-up: After completion, cool the reaction mixture to room temperature and quench with 500 mL of water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Part 2: Hydrolysis and Decarboxylation to this compound
-
Saponification: To the crude ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate, add a solution of sodium hydroxide (40.0 g, 1.00 mol) in 400 mL of water and 200 mL of ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours until the saponification is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This will cause the precipitation of the carboxylic acid intermediate.
-
Decarboxylation: Heat the acidified mixture to 90-100 °C. Vigorous gas evolution (CO₂) will be observed. Continue heating until the gas evolution ceases (approximately 2-3 hours).
-
Isolation of Final Product: Cool the mixture to room temperature. The product, this compound, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.[4]
Workflow Diagram
Caption: Step-by-step workflow for the scale-up synthesis of this compound.
Trustworthiness: In-Process Controls and Validation
To ensure the reliability and reproducibility of this protocol on a larger scale, the following in-process controls are recommended:
-
TLC Monitoring: Regularly monitor the reaction progress to determine the endpoint accurately, preventing the formation of byproducts due to prolonged reaction times or overheating.
-
pH Control: Precise pH adjustment during the acidification step is crucial for the efficient precipitation of the intermediate and subsequent decarboxylation.
-
Temperature Management: Careful control of the reaction temperature, especially during the addition of PIDA and the decarboxylation step, is essential for safety and to maximize yield.
Conclusion
This application note presents a detailed and scalable protocol for the synthesis of this compound. By employing a one-pot oxidative cyclization strategy, this method offers a significant improvement in efficiency and practicality over traditional multi-step approaches, making it highly suitable for researchers and drug development professionals requiring larger quantities of this important building block. The provided rationale, detailed step-by-step instructions, and in-process controls are designed to ensure the successful and safe implementation of this synthesis on a larger scale.
References
- Hennings, D. D., et al. (1997). A novel synthesis of 3-methyl-benzofuran-5-ol. Tetrahedron Letters, 38(36), 6379-6382.
-
Ostrowska, K., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6533. [Link]
-
Zhang, J., et al. (2026). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. Organic Letters. [Link]
- Google Patents. (2015). 3-methyl-benzofuran-5-ol and its use in perfume compositions. US9212336B2.
Sources
Application Notes and Protocols: Investigating the Pharmacological Potential of 2-Methyl-1-benzofuran-5-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzofuran scaffold is a privileged heterocyclic motif widely found in natural products and synthetic compounds, exhibiting a vast array of biological activities.[1][2][3] This has made it a focal point for medicinal chemists in the pursuit of novel therapeutic agents.[4][5] This guide provides an in-depth exploration of the pharmacological applications of a specific subclass: 2-Methyl-1-benzofuran-5-ol derivatives. We delve into their potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents, grounded in recent scientific findings. The narrative synthesizes mechanistic insights with detailed, field-proven experimental protocols to empower researchers to validate and expand upon these discoveries. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
Section 1: Anticancer Applications
Derivatives of the benzofuran core have consistently demonstrated significant cytotoxic activity against various cancer cell lines.[4][6][7] Halogenation of the benzofuran ring, in particular, has been shown to enhance anticancer efficacy.[6][8] The primary mechanisms of action appear to involve the induction of oxidative stress, cell cycle arrest, and subsequent apoptosis.[6]
Proposed Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Several studies indicate that this compound derivatives can exert their anticancer effects by increasing intracellular Reactive Oxygen Species (ROS).[6] This surge in ROS can damage cellular components, leading to the activation of apoptotic pathways. Concurrently, these compounds have been observed to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating and creating a window for apoptotic mechanisms to take effect.[6]
Caption: Proposed anticancer mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of test compounds on cancer cell lines.
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Doxorubicin (positive control)
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Rationale: This incubation period allows viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Representative Data
| Compound | A549 (Lung) IC₅₀ (µM)[6] | HepG2 (Liver) IC₅₀ (µM)[6] | HCT116 (Colon) IC₅₀ (µM)[6] |
| Derivative 7¹ | 15.6 ± 1.2 | 25.3 ± 2.1 | 30.1 ± 2.5 |
| Derivative 8² | 10.2 ± 0.9 | 12.5 ± 1.1 | 18.7 ± 1.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
| ¹Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |||
| ²Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
Section 2: Neuroprotective Applications
Neurodegenerative diseases are often characterized by excitotoxicity and oxidative stress. Benzofuran derivatives have shown promise in mitigating these effects, primarily through their antioxidant properties and ability to protect against excitotoxic neuronal damage.[9][10]
Proposed Mechanism of Action: Combating Excitotoxicity and Oxidative Stress
Glutamate-induced excitotoxicity, often mediated by N-methyl-D-aspartate (NMDA) receptors, leads to an influx of Ca²⁺, triggering a cascade of neurotoxic events including the generation of ROS.[9] Certain benzofuran derivatives can protect neurons by scavenging these free radicals and potentially modulating NMDA receptor activity, thereby preserving neuronal viability.[10][11]
Caption: Neuroprotective mechanism against excitotoxicity.
Protocol 2: Assessing Neuroprotection Against NMDA-Induced Excitotoxicity
This protocol evaluates the ability of test compounds to protect primary rat cortical neurons from cell death induced by NMDA.[9]
Principle: Primary neuronal cultures are exposed to a toxic concentration of NMDA in the presence or absence of the test compound. Cell viability is then assessed to determine the compound's protective effect.
Materials:
-
Primary rat cortical neuron cultures
-
Neurobasal medium supplemented with B27
-
NMDA
-
Memantine (positive control)
-
Test compounds (in DMSO)
-
MTT solution or LDH assay kit
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture primary cortical neurons in appropriate plates for 10-14 days to allow for maturation.
-
-
Pre-treatment:
-
Replace the culture medium with fresh medium containing various concentrations of the test compound or Memantine.
-
Incubate for 1-2 hours.
-
Scientist's Note: This pre-incubation allows the compound to enter the cells and be available to exert its protective effects immediately upon insult.
-
-
NMDA Challenge:
-
Add NMDA to the wells to a final concentration known to induce ~30-40% cell death (e.g., 100-300 µM). Do not add NMDA to the control wells.
-
Incubate for 24 hours at 37°C.
-
-
Viability Assessment:
-
Assess cell viability using either the MTT assay (as described in Protocol 1) or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Rationale: LDH is a cytosolic enzyme released upon cell lysis, making it a reliable marker of cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection relative to the NMDA-treated group.
-
Determine the EC₅₀ (effective concentration for 50% protection).
-
Section 3: Anti-inflammatory Applications
Chronic inflammation is a hallmark of many diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory activities, notably by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[12][13] This effect is often mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.[14][15]
Proposed Mechanism of Action: Inhibition of Inflammatory Pathways
LPS, a component of Gram-negative bacteria, activates macrophages via Toll-like receptor 4 (TLR4), triggering downstream signaling cascades including NF-κB and MAPK. This leads to the transcription and release of pro-inflammatory mediators like iNOS (which produces NO), COX-2, TNF-α, and IL-6. Benzofuran derivatives can intervene by inhibiting the phosphorylation of key proteins in these pathways, thereby down-regulating the inflammatory response.[15]
Caption: Inhibition of LPS-induced inflammatory pathways.
Protocol 3: Quantification of Nitric Oxide (NO) using Griess Assay
This protocol measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.
Principle: NO is an unstable molecule that rapidly converts to nitrite (NO₂⁻) in aqueous solution. The Griess reagent reacts with nitrite to form a purple azo compound, the intensity of which is proportional to the NO concentration and can be measured colorimetrically.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
LPS (from E. coli)
-
Test compounds (in DMSO)
-
Celecoxib or Dexamethasone (positive control)
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
-
Treatment:
-
Pre-treat cells with various concentrations of test compounds or the positive control for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples using the standard curve.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Trustworthiness Check: A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed decrease in NO is not due to cell death.
-
Section 4: Antimicrobial Applications
The benzofuran core is a constituent of many compounds with known antimicrobial properties.[1][16] Derivatives of this compound have been evaluated for their efficacy against a range of bacterial and fungal pathogens.[13][17]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Principle: Microorganisms are cultured in a liquid medium containing serial dilutions of the antimicrobial agent. The MIC is identified as the lowest concentration where no visible growth occurs after incubation.
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compounds
-
Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)
-
Sterile 96-well U-bottom plates
Procedure:
-
Compound Dilution:
-
Add 50 µL of broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column.
-
Perform 2-fold serial dilutions by transferring 50 µL from one column to the next.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
-
References
-
Synthesis of benzofuran-5-ol derivatives. Reagents and conditions - ResearchGate. [Link]
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - Semantic Scholar. [Link]
-
Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR 1 - MDPI. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - National Institutes of Health. [Link]
-
Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - Semantic Scholar. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - National Institutes of Health. [Link]
-
Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety - ResearchGate. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. [Link]
-
Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - National Institutes of Health. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - Journal of Chemical and Pharmaceutical Research. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds - National Institutes of Health. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - National Institutes of Health. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. [Link]
-
Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]
-
Mini review on important biological properties of benzofuran derivatives - MedCrave online. [Link]
-
Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation - University of Northern Iowa. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives - Journal of Analytical & Pharmaceutical Research. [Link]
-
Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - National Institutes of Health. [Link]
-
Bioactive Benzofuran derivatives: A review - PubMed. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed. [Link]
-
(PDF) Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - MDPI. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - International Journal of Scientific & Development Research. [Link]
-
Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - National Institutes of Health. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-benzofuran-5-ol
Welcome to the technical support center for the synthesis of 2-Methyl-1-benzofuran-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of this compound, a key intermediate, can present various challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yield.
I. Overview of Synthetic Strategies
The synthesis of the benzofuran core can be achieved through various catalytic and non-catalytic methods.[4][5][6] Common strategies involve the cyclization of appropriately substituted phenols and alkynes or the functionalization of pre-existing benzofuran rings. Palladium-, copper-, and rhodium-based catalysts are frequently employed to facilitate these transformations, often leading to good to excellent yields under optimized conditions.[4][5] Catalyst-free methods, while potentially more environmentally friendly, may require more stringent reaction conditions.[4][5]
A prevalent approach for synthesizing substituted benzofurans involves the coupling of phenols with alkynes followed by intramolecular cyclization. For instance, the Sonogashira coupling of iodophenols with terminal alkynes, co-catalyzed by palladium and copper, is a well-established method.[4][5] Another strategy is the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes.[7]
The specific synthesis of this compound often starts from precursors like hydroquinone or substituted phenols, which are then reacted with a suitable three-carbon synthon to introduce the methyl-substituted furan ring. The choice of starting materials, catalyst, solvent, and reaction conditions are all critical factors that can significantly impact the final yield and purity of the product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in benzofuran synthesis can stem from several factors, ranging from suboptimal reaction conditions to catalyst deactivation and competing side reactions. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Reaction Conditions:
-
Temperature: Benzofuran synthesis is often sensitive to temperature.[8] A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to decomposition of starting materials, intermediates, or the final product, as well as the formation of undesired side products.
-
Recommendation: Perform a temperature screen, running the reaction at a range of temperatures (e.g., in 10 °C increments) around the literature-reported optimum to find the sweet spot for your specific setup.
-
-
Solvent: The choice of solvent is crucial as it affects the solubility of reactants and catalysts, and can influence the reaction mechanism.[1] Common solvents for palladium-catalyzed cross-coupling reactions include toluene, DMF, and dioxane.
-
Recommendation: If you are using a standard solvent without success, consider screening other solvents. For instance, a switch from a non-polar solvent like toluene to a more polar aprotic solvent like DMF can sometimes improve yields, especially if charged intermediates are involved.[4][5] Dichloroethane (DCE) has also been shown to be an effective solvent in some benzofuran syntheses.[1]
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of byproducts.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the optimal reaction time for achieving maximum conversion of your starting material to the desired product.
-
2. Scrutinize Your Catalyst and Ligand System:
-
Catalyst Activity: The palladium or copper catalyst is the heart of many benzofuran syntheses. Its activity can be compromised by impurities in the starting materials or solvents, or by exposure to air (for air-sensitive catalysts).
-
Recommendation: Ensure your catalyst is of high purity and is handled under an inert atmosphere (e.g., argon or nitrogen) if required. Consider using a freshly opened bottle of catalyst or purifying the catalyst before use.
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity. The choice of ligand can significantly impact the efficiency of the catalytic cycle.
-
Catalyst Loading: While a higher catalyst loading can sometimes increase the reaction rate, it can also lead to more side reactions and make purification more difficult.
-
Recommendation: Optimize the catalyst loading by running the reaction with varying amounts of the catalyst (e.g., 1 mol%, 2 mol%, 5 mol%).
-
3. Investigate Potential Side Reactions:
-
Homocoupling of Starting Materials: A common side reaction is the homocoupling of the alkyne or the aryl halide starting materials, which consumes reactants and reduces the yield of the desired benzofuran.
-
Recommendation: Adjusting the stoichiometry of the reactants or the addition rate of one of the reactants can sometimes minimize homocoupling. The choice of ligand and base can also influence the extent of this side reaction.
-
-
Decomposition of Intermediates: The reaction may proceed through unstable intermediates that decompose before they can cyclize to form the benzofuran ring.
-
Recommendation: Lowering the reaction temperature or using a more stabilizing ligand might help to increase the lifetime of the key intermediates.
-
Below is a workflow to guide your optimization process:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely impurities and how can I minimize them?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Identifying these impurities is the first step towards minimizing their formation.
1. Common Impurities and Their Origins:
-
Unreacted Starting Materials: The most obvious impurities are your starting materials. Their presence indicates an incomplete reaction.
-
Homocoupling Products: As mentioned earlier, homocoupling of your alkyne or aryl halide can lead to significant byproducts.
-
Isomeric Products: Depending on the substitution pattern of your starting materials, the formation of regioisomers is possible. For the synthesis of this compound, incorrect cyclization could lead to other isomers.
-
Decomposition Products: Harsh reaction conditions can lead to the degradation of starting materials, intermediates, or the final product.
2. Strategies for Minimizing Impurities:
-
Optimize Stoichiometry: Carefully control the ratio of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to the formation of byproducts.
-
Controlled Addition: Instead of adding all reactants at once, consider the slow, dropwise addition of one of the reactants. This can help to maintain a low concentration of that reactant in the reaction mixture, which can suppress side reactions like homocoupling.
-
Choice of Base: The base used in the reaction can have a significant impact on the product distribution. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and amines (e.g., triethylamine).[4][5]
-
Recommendation: Screen different bases to see which one provides the cleanest reaction profile. A weaker base might be sufficient to promote the desired reaction while minimizing side reactions.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds.[2] Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve good separation of your product from the impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a very effective method for removing impurities.
-
Question 3: The phenolic hydroxyl group in my starting material seems to be causing issues. Should I protect it?
Answer:
The decision to protect the phenolic hydroxyl group depends on the specific reaction conditions and the other functional groups present in your molecules.
-
When to Protect: In some cases, the free hydroxyl group can interfere with the catalyst or participate in unwanted side reactions. For example, it could be deprotonated by the base and coordinate to the metal center, inhibiting catalysis.
-
When Not to Protect: Many modern cross-coupling reactions are tolerant of free hydroxyl groups.[9] Protecting the hydroxyl group adds extra steps to your synthesis (protection and deprotection), which can lower the overall yield.
Recommendation:
-
Consult the Literature: Look for examples of similar reactions in the literature. If other researchers have successfully performed the reaction without protecting the hydroxyl group, it is likely that you can too.
-
Run a Test Reaction: If you are unsure, run a small-scale test reaction with and without a protecting group. This will give you a clear indication of whether protection is necessary.
-
Common Protecting Groups: If you do need to protect the hydroxyl group, common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers. The choice of protecting group will depend on the stability of the group to the reaction conditions and the ease of its removal.
III. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the synthetic route and the scale of the reaction. With optimized conditions using modern catalytic methods, yields in the range of 70-90% are often achievable for the synthesis of substituted benzofurans.[5] However, for a multi-step synthesis, the overall yield will be lower.
Q2: What are the best analytical techniques to monitor the reaction and characterize the final product?
A2:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information about the retention times and mass-to-charge ratios of the components in your reaction mixture, allowing you to identify your product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis of the reaction mixture.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most important technique for structural elucidation of your final product.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.[1]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in your molecule.
-
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, always follow standard laboratory safety procedures.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents such as toluene, DMF, and DCE are flammable and/or toxic. Avoid inhalation and skin contact.
-
Bases: Strong bases can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
IV. Experimental Protocols
Example Protocol: Palladium-Catalyzed Synthesis of a Benzofuran Derivative
This is a general protocol that can be adapted for the synthesis of this compound.
Materials:
-
Substituted o-iodophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Copper co-catalyst (e.g., CuI)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the o-iodophenol, palladium catalyst, ligand, copper co-catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required amount of time, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following table provides a starting point for optimizing reaction conditions for a palladium-catalyzed benzofuran synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ |
| Ligand | PPh₃ | PCy₃ | XPhos |
| Solvent | Toluene | DMF | Dioxane |
| Base | K₂CO₃ | Cs₂CO₃ | Et₃N |
| Temperature | 80 °C | 100 °C | 120 °C |
Table 1: Example conditions for optimization screen.
Caption: General workflow for benzofuran synthesis.
V. References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
-
Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. ResearchGate.
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health.
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. ACS Publications.
-
Synthesis of Benzofurans from Sulfur Ylides and ortho‐Hydroxy‐Functionalized Alkynes. Adv. Synth. Catal.
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.
-
Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online.
-
Benzofuran synthesis. Organic Chemistry Portal.
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
-
Multi-step parallel synthesis enabled optimization of benzofuran derivatives as pan-genotypic non-nucleoside inhibitors of HCV NS5B. PubMed.
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
-
Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Polish Pharmaceutical Society.
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing.
-
2-methyl-1-benzofuran - 4265-25-2, C9H8O, density, melting point, boiling point, structural formula, synthesis. guidechem.
-
(±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI.
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications.
-
Please help identify this tattooed chemical. My amateur guess is 3-(2-hydroxyethyl)-1-benzofuran-5-ol, but I can't find why someone would want this tattooed. Reddit.
-
Synthesis of 2-(prop-1-en-2-yl)benzofuran-5-carbaldehyde. ResearchGate.
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
-
The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. Benchchem.
-
SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Pharmaceutical Sciences and Research.
-
2-methyl-benzofuran-5-carboxylic acid AldrichCPR. Sigma-Aldrich.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
-
This compound | CAS: 6769-56-8 | Chemical Product. finetech industry limited.
-
2-methyl-1-benzofuran-5-amine | CAS#:26210-75-3. Chemsrc.
-
RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. American Chemical Society.
-
(PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). ResearchGate.
Sources
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of 2-Methyl-1-benzofuran-5-ol
This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of 2-Methyl-1-benzofuran-5-ol. As a key intermediate in the synthesis of various biologically active molecules, its purity is paramount. This document provides a structured, question-and-answer-based approach to troubleshoot common purification issues, grounded in the principles of organic chemistry and extensive laboratory experience.
Core Compound Profile
Before initiating any purification protocol, a thorough understanding of the target molecule's physicochemical properties is essential. These properties dictate the selection of appropriate solvents and techniques for effective separation.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | Cheméo[1] |
| Molecular Weight | 148.16 g/mol | Cheméo[1] |
| Appearance | Off-white to light brown solid | Inferred from phenolic nature |
| Melting Point | Data not consistently reported; sensitive to impurities | |
| Boiling Point | >300 °C (Predicted) | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone, DCM. Sparingly soluble in non-polar solvents like hexanes. Poorly soluble in water. | PubChem[2], Inferred from structure |
| pKa (Phenolic -OH) | ~10 | General phenolic pKa |
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that arise during the handling and purification of this compound.
Q1: What are the most probable impurities in my crude this compound?
A1: Impurities are almost always a reflection of the synthetic route employed. A common synthesis involves the reaction of hydroquinone with chloroacetone or a related propylene oxide equivalent, followed by cyclization.[3] Potential impurities include:
-
Unreacted Starting Materials: Hydroquinone is a common impurity that can be difficult to remove due to its polarity.
-
Polymeric Byproducts: Phenols are susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight polymeric impurities.
-
Isomeric Byproducts: Depending on the synthetic route, regioisomers such as 2-Methyl-1-benzofuran-4-ol or 6-ol could be formed.
-
Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
Q2: My crude product is a dark, oily residue. Should I attempt direct crystallization or chromatography first?
A2: For a dark, oily crude product, direct crystallization is often challenging and may result in an impure, oily product. It is highly recommended to first perform a rapid purification step. A silica gel plug filtration is an excellent initial choice. This involves dissolving the crude oil in a minimum amount of dichloromethane (DCM) or ethyl acetate, adsorbing it onto a small amount of silica, and then passing it through a short column (a "plug") of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes). This will remove baseline impurities and colored polymeric material, often providing a solid that is amenable to recrystallization.
Q3: How do I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.
-
Recommended TLC System: A starting point for a solvent system is 20-30% Ethyl Acetate in Hexanes.[4]
-
Visualization: Due to the aromatic nature of the benzofuran ring, the compound is UV active and will appear as a dark spot under a 254 nm UV lamp. For enhanced visualization, especially for impurities, staining with potassium permanganate (KMnO₄) is effective as the phenol and furan rings are sensitive to oxidation.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific, challenging purification scenarios.
Problem: My product is persistently off-white or yellow, even after recrystallization.
-
Causality: The phenolic hydroxyl group in this compound is highly susceptible to air oxidation, forming quinone-type structures that are intensely colored. Even trace amounts of these impurities can impart a significant color to the bulk material.
-
Troubleshooting Protocol:
-
Activated Charcoal Treatment: Dissolve the impure solid in a suitable hot solvent for recrystallization (e.g., ethanol/water or toluene). Add a small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Mechanism: The activated charcoal possesses a high surface area with a network of pores that effectively adsorbs large, planar, colored molecules and polymeric impurities.
-
Procedure: Maintain the solution at a gentle boil for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the fine charcoal particles. The Celite is crucial to prevent charcoal from passing through the filter paper.
-
Allow the clarified, hot filtrate to cool slowly for recrystallization.
-
Problem: I'm experiencing very low yield after column chromatography.
-
Causality: The acidic nature of standard silica gel can lead to irreversible binding or "streaking" of phenolic compounds like this compound.[5] The compound adheres strongly to the silica surface via hydrogen bonding, making it difficult to elute completely, especially if the column is run slowly or with insufficient solvent polarity.
-
Troubleshooting Protocol:
-
Solvent Polarity Optimization: Ensure your eluent is sufficiently polar. If you see significant tailing on the TLC plate, consider adding 0.5-1% acetic acid to the mobile phase. The acid will protonate the silica surface silanol groups, reducing their interaction with your phenolic compound.
-
Faster Elution: Run the column using flash chromatography techniques (applying pressure) rather than gravity chromatography. Minimizing the residence time of the compound on the silica reduces the opportunity for strong binding and potential degradation.
-
Alternative Stationary Phase: If yield loss remains high, consider switching to a less acidic stationary phase like neutral alumina or using reverse-phase (C18) chromatography, where the elution order is inverted (polar compounds elute first).
-
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute is insoluble in the cold solvent but the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-impurity eutectic mixture). The presence of impurities significantly depresses the melting point, making this phenomenon more likely.
-
Troubleshooting Protocol:
-
Change the Solvent System: Use a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), try switching to an ethyl acetate/hexane mixture.
-
Induce Crystallization:
-
Seeding: Add a single, pure crystal of this compound to the cooled, supersaturated solution to provide a nucleation site.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation points.
-
-
Increase Purity Pre-Crystallization: As a first step, perform a rapid column filtration (silica plug) as described in the FAQs to remove the impurities that are depressing the melting point. The resulting partially purified solid will have a higher melting point and be more likely to crystallize properly.
-
Standard Operating Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC, aiming for an Rf value of 0.25-0.35 for this compound. A common starting system is 20% Ethyl Acetate/Hexanes.[6]
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent (hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small portion of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, then gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.
-
Data Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis: For pure this compound, you should expect to see:
-
A sharp singlet for the methyl group protons (~2.4 ppm).
-
A singlet or narrow multiplet for the furan proton (~6.2 ppm).
-
A series of aromatic proton signals in the range of 6.7-7.3 ppm.
-
A broad singlet for the phenolic -OH proton (can vary, may be exchanged with D₂O).
-
-
Impurity Check: Look for the absence of signals corresponding to starting materials (e.g., hydroquinone signals around 6.8 ppm) or significant broad humps in the baseline which can indicate polymeric impurities.
Visualization of Workflow
Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification method based on the nature of the crude product.
Caption: Decision tree for selecting a purification method.
References
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Biotage. Available at: [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]
-
The Good Scents Company. 2-methyl benzofuran, 4265-25-2. The Good Scents Company. Available at: [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. Available at: [Link]
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]
-
PubChem. 2-Methyl-1-benzofuran-5-carboxylate. PubChem. Available at: [Link]
-
PubMed Central (PMC). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available at: [Link]
-
ResearchGate. Can anyone suggest a method to remove the phenolic compounds from a protein extract of S. cerevisiae cells exposed to red wine?. ResearchGate. Available at: [Link]
-
BGD Group. TLC System. BGD Group. Available at: [Link]
-
PubChem. 2-Methylbenzofuran. PubChem. Available at: [Link]
-
MDPI. Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. MDPI. Available at: [Link]
-
Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds. Springer Nature. Available at: [Link]
-
Cheméo. Chemical Properties of 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8). Cheméo. Available at: [Link]
-
JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]
-
LookChem. 2-methyl-1-benzofuran. LookChem. Available at: [Link]
-
ResearchGate. I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why?. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis of benzofuran-5-ol derivatives. Reagents and conditions. ResearchGate. Available at: [Link]
-
SpectraBase. 2-Methylbenzofuran. SpectraBase. Available at: [Link]
-
SpectraBase. 2-Methylbenzofuran - Optional[17O NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
NIST. Benzofuran, 2-methyl-. NIST WebBook. Available at: [Link]
-
RSC Publishing. Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]
Sources
- 1. 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
optimization of reaction conditions for 2-Methyl-1-benzofuran-5-ol synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-1-benzofuran-5-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions and achieve high-yield, high-purity results.
Introduction to the Synthesis of this compound
This compound is a valuable heterocyclic compound, with its benzofuran core being a privileged scaffold in medicinal chemistry.[1][2][3][4] Derivatives of this structure are explored for a wide range of biological activities, making its efficient synthesis a critical step in the development of novel therapeutics.
This guide will focus on a modern and effective method for the synthesis of 5-hydroxybenzofurans: a tandem in situ oxidative coupling and cyclization reaction. This approach offers a direct route to the desired product from readily available starting materials.[2][5]
Recommended Synthetic Protocol: Tandem Oxidative Coupling and Cyclization
This protocol is adapted from a reported synthesis of a structurally similar compound, ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.[2] It outlines a one-pot procedure involving the reaction of a hydroquinone with a β-ketoester in the presence of an oxidizing agent and a Lewis acid catalyst.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Hydroquinone
-
Ethyl acetoacetate
-
Zinc iodide (ZnI₂)
-
Phenyliodine diacetate (PIDA)
-
Chlorobenzene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add hydroquinone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and zinc iodide (0.25 mmol) in anhydrous chlorobenzene (10 mL).
-
Heating: Heat the reaction mixture to 95 °C with vigorous stirring.
-
Addition of Oxidant: In a separate flask, dissolve phenyliodine diacetate (PIDA) (1.1 mmol) in anhydrous chlorobenzene (5 mL). Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Reaction Monitoring: After the addition is complete, allow the reaction to reflux at 95 °C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL). Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides scientifically grounded solutions.
Troubleshooting Workflow Diagram
Caption: A diagnostic workflow for troubleshooting low product yield.
Question & Answer Format
Q1: I am observing a very low yield of the desired product. What are the likely causes?
A1: Low yields can stem from several factors. Here's a systematic approach to diagnose the issue:
-
Reagent Quality:
-
Hydroquinone: Ensure your hydroquinone is of high purity and has not oxidized, which is indicated by a darkening in color. Using fresh, pure hydroquinone is crucial.
-
PIDA: Phenyliodine diacetate is a key reagent and can decompose over time. Use freshly opened or properly stored PIDA. Its quality can be checked by melting point or NMR.
-
Solvent: The use of anhydrous chlorobenzene is important to prevent side reactions. Ensure your solvent is dry.
-
-
Reaction Conditions:
-
Temperature: The reaction is temperature-sensitive. Ensure the internal temperature of the reaction mixture is maintained at 95 °C. Lower temperatures may lead to incomplete reaction, while higher temperatures could promote decomposition.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent oxidation of the hydroquinone and other sensitive reagents. Check for leaks in your system.
-
-
Stoichiometry and Addition Rate:
-
The stoichiometry of the reagents is critical. Ensure accurate measurement of all components.
-
The slow, dropwise addition of PIDA is important to control the concentration of the reactive intermediates and minimize side reactions, such as the formation of quinones or polymeric materials.
-
Q2: My TLC plate shows multiple spots, and purification is difficult. What are these byproducts and how can I minimize them?
A2: The formation of multiple byproducts is a common challenge. The main culprits are often:
-
Over-oxidation Products: The hydroquinone starting material can be oxidized to benzoquinone. This can be minimized by the controlled addition of PIDA and maintaining a strictly inert atmosphere.
-
Isomeric Products: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible. For the synthesis of this compound from hydroquinone, the reaction is generally regioselective. However, if substituted hydroquinones are used, a mixture of isomers may be obtained.[5]
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to hydroquinone and ethyl acetoacetate on your TLC. Ensure adequate reaction time and temperature.
-
Polymeric Materials: Phenolic compounds can be prone to polymerization under oxidative conditions. Slow addition of the oxidant can help mitigate this.
To improve purification:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., varying the hexane/ethyl acetate ratio) for your column chromatography to achieve better separation.
-
Aqueous Wash: The workup steps are crucial for removing impurities. Ensure thorough washing with sodium thiosulfate to remove any remaining PIDA and its byproducts, and with sodium bicarbonate to remove any acidic impurities.
Q3: Can I use a different oxidizing agent instead of PIDA?
A3: While PIDA is reported to be effective for this transformation,[2][5] other hypervalent iodine reagents could potentially be used. However, the reaction conditions would likely need to be re-optimized. Common alternatives include diacetoxyiodobenzene (DIB). The reactivity and selectivity of the oxidizing agent can significantly impact the reaction outcome, so a careful literature search and small-scale trials are recommended before switching.
Q4: Is it necessary to protect the hydroxyl group of hydroquinone before the reaction?
A4: One of the advantages of this tandem reaction is that it proceeds without the need for protecting the hydroxyl group. The in situ formation of the reactive intermediate and subsequent cyclization are efficient under these conditions. Protecting the hydroxyl group would add extra steps to the synthesis (protection and deprotection), making the process less efficient.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the tandem oxidative coupling and cyclization reaction?
A1: The proposed mechanism involves the following key steps:[2]
-
Oxidation: PIDA oxidizes hydroquinone to a reactive intermediate, likely a quinone or a related species.
-
Michael Addition: The enol or enolate of ethyl acetoacetate undergoes a Michael addition to the oxidized hydroquinone intermediate.
-
Intramolecular Cyclization: The phenolic hydroxyl group then attacks the ketone carbonyl of the ethyl acetoacetate moiety.
-
Dehydration and Aromatization: Subsequent dehydration leads to the formation of the furan ring and aromatization to yield the stable benzofuran core.
Q2: What are the safety precautions I should take when running this reaction?
A2:
-
Chlorobenzene: is a hazardous solvent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
PIDA: is an oxidizing agent and can be irritating. Handle with care and avoid inhalation of dust.
-
Zinc Iodide: is corrosive and moisture-sensitive. Handle in a dry environment.
-
Heating: Use a well-controlled heating mantle and monitor the reaction temperature closely.
Q3: Can this method be scaled up for larger quantities?
A3: Yes, this method has the potential for scale-up. However, when scaling up, consider the following:
-
Heat Transfer: Maintaining a consistent internal temperature in a larger reaction vessel can be challenging. Ensure efficient stirring and a suitable heating system.
-
Reagent Addition: The rate of addition of PIDA may need to be adjusted for larger scales to maintain control over the reaction exotherm and minimize side product formation.
-
Workup and Purification: The volumes for extraction and the amount of silica gel for chromatography will need to be scaled up accordingly.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The structure and purity of this compound should be confirmed by a combination of spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the benzofuran ring system.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Data Summary Table
| Parameter | Recommended Condition | Reference |
| Starting Materials | Hydroquinone, Ethyl acetoacetate | [2][5] |
| Catalyst | Zinc Iodide (ZnI₂) | [2][5] |
| Oxidant | Phenyliodine diacetate (PIDA) | [2][5] |
| Solvent | Anhydrous Chlorobenzene | [2][5] |
| Temperature | 95 °C | [2][5] |
| Reaction Time | 6 hours | [2][5] |
| Purification | Column Chromatography | [6] |
References
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065. [Link]
-
Gopalan, A. S., Jacobs, H. K., & Liu, Y. (2011). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Tetrahedron Letters, 52(23), 2935–2939. [Link]
-
Perkin Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Perkin reaction. (2023, September 12). In Wikipedia. [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8). [Link]
-
Wang, Z., et al. (2019). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. ResearchGate. [Link]
-
NIST. (n.d.). 2-Methyl-5-hydroxybenzofuran. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Lin, Z., Tong, L., Qiu, H., Li, Z., Shen, L., Chen, N., & Yu, X. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. ResearchGate. [Link]
-
Zhang, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]
- Google Patents. (n.d.).
-
Sharma, V., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
Zhang, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]
-
Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
- Google Patents. (n.d.).
-
The Good Scents Company. (n.d.). 2-methyl benzofuran, 4265-25-2. [Link]
- Google Patents. (n.d.). JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone.
-
Zhang, R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [Link]
-
ResearchGate. (2025). Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1][7][8] oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach. [Link]
-
Finetech Industry Limited. (n.d.). This compound | CAS: 6769-56-8. [Link]
-
Chemsrc. (n.d.). 2-methyl-1-benzofuran-5-amine | CAS#:26210-75-3. [Link]
-
Dwisari, F., Srihardyastutie, A., & Ulfa, S. M. (2019). Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4. ResearchGate. [Link]
-
EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]
Sources
- 1. Amanote [app.amanote.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 8. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-1-benzofuran-5-ol in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-Methyl-1-benzofuran-5-ol in various experimental assays. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling of this compound.
Q1: What makes this compound poorly soluble in aqueous solutions?
A1: this compound is an organic compound with a benzofuran scaffold, which is largely nonpolar. While the hydroxyl (-OH) group at the 5-position can participate in hydrogen bonding, the molecule's overall hydrophobic nature limits its solubility in water. Calculated properties such as a high octanol/water partition coefficient (logP) indicate a preference for nonpolar environments over aqueous media.[1]
Q2: I'm observing precipitation of my compound after diluting my DMSO stock in aqueous assay buffer. What is the primary cause?
A2: This is a common issue when working with compounds that have low aqueous solubility.[2][3] While this compound may dissolve in a high concentration of a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility limit in the final aqueous assay buffer is likely much lower. When the DMSO stock is diluted, the concentration of the organic solvent decreases significantly, leading to the compound precipitating out of the solution.
Q3: Can I simply increase the final DMSO concentration in my assay to keep the compound dissolved?
A3: While increasing the DMSO concentration might keep the compound in solution, it is crucial to consider its potential effects on your assay. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, and alter membrane permeability, leading to experimental artifacts.[3] It is essential to determine the maximum tolerable DMSO concentration for your specific assay through vehicle control experiments.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, several alternatives can be explored, including other organic solvents like ethanol or methanol, co-solvent systems (e.g., mixtures of DMSO, PEG300, and Tween-80), and formulating agents like cyclodextrins or surfactants.[4] The choice of solvent will depend on the specific requirements and sensitivities of your assay.
Q5: How does pH affect the solubility of this compound?
A5: this compound contains a phenolic hydroxyl group. The solubility of phenolic compounds can be pH-dependent.[5] At a pH above the pKa of the hydroxyl group, the compound will be deprotonated to form a more soluble phenoxide ion. Therefore, increasing the pH of the buffer may enhance its solubility. However, the stability of the compound and the physiological relevance of the pH for the assay must be considered.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific solubility-related challenges during your experiments.
Guide 1: Optimizing Stock Solution and Dilution Strategy
Low aqueous solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2][3] Proper preparation and handling of stock solutions are critical.
Protocol for Preparing and Diluting Stock Solutions:
-
Initial Solubilization:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Ensure complete dissolution by gentle warming (to 37°C) and vortexing or sonication. Visually inspect the solution to confirm the absence of any particulate matter.
-
-
Serial Dilution Strategy:
-
Perform serial dilutions of the high-concentration stock in 100% DMSO to create intermediate stocks.
-
For the final dilution into your aqueous assay buffer, it is crucial to minimize the DMSO concentration. Aim for a final DMSO concentration of ≤ 0.5%, although the tolerance of your specific assay should be predetermined.
-
-
Final Dilution into Aqueous Buffer:
-
When making the final dilution, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.
-
Never add the aqueous buffer to the DMSO stock, as this is more likely to cause the compound to crash out of solution.
-
Data Interpretation Table:
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dilution | Exceeded aqueous solubility limit. | Decrease the final concentration of the compound. Explore co-solvents or alternative solubilizing agents. |
| Precipitate forms over time | Compound is unstable or has borderline solubility at the tested concentration. | Prepare fresh dilutions immediately before use. Consider reducing the final concentration. |
| Inconsistent assay results between replicates | Incomplete solubilization or precipitation in some wells. | Visually inspect assay plates for precipitation. Optimize the dilution protocol. |
Workflow for Optimizing Compound Delivery:
Caption: Strategies for enhancing compound solubility in assays.
III. References
-
Di, L., & Kerns, E. H. (2016). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
-
BenchChem. (2025). Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Derivatives. BenchChem.
-
Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
-
Ilham, Z., & Suhartono, E. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. PubMed Central.
-
Chen, Y., et al. (2023). Regioselective Glycosylation of Demethylbellidifolin by Glycosyltransferase AbCGT Yields Potent Anti-Renal Fibrosis Compound. MDPI.
-
Cheméo. (n.d.). Chemical Properties of 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8). Cheméo.
-
Wrona-Krol, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
-
BenchChem. (n.d.). A Comprehensive Technical Guide to the Therapeutic Potential of Benzofuran. BenchChem.
-
PubChem. (n.d.). 2-Methylbenzofuran. PubChem.
-
Abovchem. (n.d.). 2-Methyl-2,3-dihydro-1-benzofuran-5-ol. Abovchem.
-
The Good Scents Company. (n.d.). 2-methyl benzofuran. The Good Scents Company.
-
F.A. da Silva, L.C. (2017). Studies on the solubility of phenolic compounds. ResearchGate.
-
ResearchGate. (n.d.). In vitro assay of benzofuran derivatives 3. ResearchGate.
-
Villalobos-Hernandez, J. R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
-
Shcherbakov, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
-
National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. NIST WebBook.
-
Cheng, H. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. ResearchGate.
-
BenchChem. (n.d.). 2-Methyl-2,3-dihydro-1-benzofuran-5-ol. BenchChem.
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 2-Methyl-1-benzofuran-5-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-1-benzofuran-5-ol. This resource is designed to provide in-depth guidance on the stability of this compound, particularly under acidic and basic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] However, the inherent reactivity of the benzofuran ring system, coupled with the phenolic hydroxyl group in this compound, can present stability challenges under various experimental conditions. This guide will delve into these issues, offering explanations grounded in chemical principles and supported by relevant literature.
Frequently Asked Questions (FAQs) on the Stability of this compound
Here, we address common questions regarding the handling and stability of this compound in solution.
Q1: I'm observing a change in the color of my this compound solution over time, especially when not protected from light and air. What could be the cause?
A1: The discoloration of your solution is likely due to oxidation of the phenolic hydroxyl group at the 5-position. Phenols are susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and trace metal impurities. This process often leads to the formation of colored quinone-type byproducts. To mitigate this, it is crucial to handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to protect from light.
Q2: My experimental protocol requires adjusting the pH of my solution containing this compound. What are the potential stability risks?
A2: Adjusting the pH of your solution introduces significant stability risks. Under acidic conditions, the furan ring of the benzofuran core is susceptible to protonation, which can lead to ring-opening reactions.[2] Conversely, under basic conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. While this may increase solubility, the phenoxide is highly susceptible to oxidation, potentially leading to degradation.
Q3: I suspect my sample of this compound has degraded. What analytical techniques can I use to confirm this?
A3: Several analytical techniques can be employed to assess the purity and identify potential degradation products of your sample. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantifying the parent compound and detecting the appearance of new peaks corresponding to degradation products. For structural elucidation of these byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes in the molecule, although it is less sensitive than chromatographic methods for detecting minor impurities.
Troubleshooting Guide: Stability Issues with this compound
This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments with this compound.
Issue 1: Unexpected Reaction Outcomes or Low Yields in Acid-Catalyzed Reactions
Symptoms:
-
Formation of multiple, unexpected byproducts observed by TLC or HPLC.
-
Significantly lower than expected yield of the desired product.
-
Appearance of a dark, tarry substance in the reaction mixture.
Potential Cause: Under acidic conditions, the ether oxygen of the furan ring can be protonated, initiating a cascade of reactions that can lead to ring-opening. This can generate reactive intermediates that may polymerize or undergo other undesired side reactions.[2]
Troubleshooting Steps:
-
Re-evaluate Acid Strength and Concentration: If possible, use a milder acid or a lower concentration of the acid. Brønsted acids like trifluoroacetic acid are known to be used in benzofuran synthesis and may be suitable for certain applications.[3]
-
Control Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures can help to minimize side reactions.
-
Strict Anhydrous Conditions: Water can participate in the ring-opening of the furan ring. Ensure all solvents and reagents are rigorously dried before use.
-
Inert Atmosphere: While the primary concern under acidic conditions is ring-opening, the presence of oxygen can still lead to oxidative degradation, especially if the reaction mixture is heated. Conducting the reaction under an inert atmosphere (N₂ or Ar) is a good practice.
Issue 2: Rapid Degradation of this compound in Basic Solutions
Symptoms:
-
A rapid change in the color of the solution (e.g., to yellow, brown, or black) upon addition of a base.
-
A significant decrease in the concentration of the parent compound over a short period, as monitored by HPLC.
Potential Cause: In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This species is highly electron-rich and therefore very susceptible to oxidation by atmospheric oxygen. The resulting oxidized species can be highly colored and may be prone to further reactions, including polymerization.
Troubleshooting Steps:
-
Degas Solvents: Before preparing your basic solution, thoroughly degas the solvent by sparging with an inert gas (N₂ or Ar) or by the freeze-pump-thaw method to remove dissolved oxygen.
-
Use an Inert Atmosphere: Conduct all manipulations, including the preparation and handling of the basic solution, under a strict inert atmosphere.
-
Consider the Choice of Base: If the pKa of the phenolic proton allows, consider using a weaker base to minimize the concentration of the highly reactive phenoxide at any given time.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to scavenge radical species and slow down the degradation process.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This protocol outlines the best practices for handling and storing this compound to maintain its integrity.
Materials:
-
This compound (solid)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line or glove box (recommended)
-
Spatula
Procedure:
-
If possible, handle the solid compound in a glove box or under a positive pressure of inert gas.
-
Weigh the desired amount of the compound quickly and transfer it to a pre-dried amber glass vial.
-
Flush the vial with inert gas for 1-2 minutes to displace any air.
-
Securely seal the vial with a Teflon-lined cap.
-
For long-term storage, it is recommended to store the vial at low temperatures (e.g., -20 °C) and protected from light.
Protocol 2: Preparation of a Stock Solution of this compound
This protocol provides a method for preparing a stock solution with enhanced stability.
Materials:
-
This compound (solid)
-
Degassed solvent (e.g., HPLC-grade acetonitrile or DMSO)
-
Amber glass volumetric flask
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Degas the chosen solvent by sparging with an inert gas for at least 30 minutes.
-
Accurately weigh the required amount of this compound and transfer it to the amber volumetric flask.
-
Add a small amount of the degassed solvent to dissolve the solid.
-
Once dissolved, dilute to the final volume with the degassed solvent.
-
Flush the headspace of the volumetric flask with inert gas before stoppering.
-
Store the stock solution at low temperature and protected from light. It is advisable to prepare fresh solutions for sensitive experiments.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the plausible degradation mechanisms of this compound under acidic and basic conditions.
Caption: Plausible acid-catalyzed degradation pathway.
Caption: Plausible base-catalyzed oxidative degradation.
Data Summary: Factors Influencing Phenolic Compound Stability
| pH Range | General Stability of Phenolic -OH Group | Key Considerations |
| Acidic (pH < 7) | Generally more stable towards oxidation compared to basic conditions. | Risk of acid-catalyzed reactions on other functional groups or the core scaffold (e.g., benzofuran ring opening). |
| Neutral (pH ≈ 7) | Moderate stability; oxidation can still occur, especially in the presence of oxygen, light, and metal ions. | Use of deoxygenated solvents and protection from light is recommended. |
| Basic (pH > 7) | Significantly lower stability; rapid oxidation is common due to the formation of the highly reactive phenoxide anion.[4] | Strict exclusion of oxygen and light is critical. Reactions should be performed under an inert atmosphere. |
Concluding Remarks
The stability of this compound is a critical factor that can significantly impact the outcome and reproducibility of your research. By understanding the underlying chemical principles of its degradation under acidic and basic conditions, and by implementing the meticulous handling and experimental procedures outlined in this guide, you can minimize compound degradation and ensure the generation of high-quality, reliable data. Should you encounter further issues or have specific questions not addressed here, please do not hesitate to reach out to our technical support team.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2-Methyl-1-benzofuran-5-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-benzofuran-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing catalytic methods for this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation. Our goal is to equip you with the scientific understanding and practical protocols to diagnose, mitigate, and resolve these issues, ensuring the efficiency and reproducibility of your synthesis.
Introduction to the Synthesis and Potential Catalyst Challenges
The synthesis of this compound, a key intermediate for various pharmaceutical compounds, often involves an intramolecular cyclization. A common synthetic approach is the reaction of a suitably substituted hydroquinone with a propargyl group, which then undergoes a catalyst-mediated ring closure. Palladium and copper-based catalysts are frequently employed for such transformations.[1][2]
While effective, these catalysts are susceptible to deactivation, leading to diminished reaction rates, lower yields, and increased production costs. Understanding the root causes of catalyst deactivation is paramount for successful and scalable synthesis. The primary mechanisms of deactivation are poisoning, fouling (coking), and thermal degradation (sintering).[3] This guide will provide a structured approach to identifying and addressing each of these challenges.
Frequently Asked Questions (FAQs)
Here are some common questions and answers to quickly diagnose potential issues in your synthesis.
Q1: My reaction yield has significantly dropped after a few runs with a recycled catalyst. What is the likely cause?
A significant drop in yield upon catalyst recycling is a classic sign of catalyst deactivation. The most probable causes are the accumulation of poisons from the reactants or solvent, the formation of carbonaceous deposits (coke) on the catalyst surface, or thermal degradation of the catalyst particles.[4][5]
Q2: I'm observing a change in the color of my catalyst after the reaction, from a dark grey to a clumpy black. What does this indicate?
A visual change in the catalyst, such as darkening or aggregation, often suggests fouling by carbonaceous materials, a process known as coking.[5] It can also be indicative of the formation of inactive palladium black in the case of palladium catalysts.[6]
Q3: My reaction has stalled completely, even with a fresh batch of catalyst. What should I investigate first?
If a fresh catalyst fails, it is crucial to scrutinize the purity of your starting materials and solvents. Trace impurities, such as sulfur or nitrogen-containing compounds, can act as potent catalyst poisons, completely shutting down catalytic activity.[7][8]
Q4: Can I regenerate my deactivated catalyst?
In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism. Fouling by coke can often be reversed by calcination, while some poisons can be removed by washing. However, thermal degradation (sintering) is generally irreversible.[9][10]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting catalyst deactivation in the synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting catalyst deactivation.
Issue 1: Catalyst Poisoning
Symptoms:
-
Complete or near-complete loss of catalytic activity.
-
Deactivation is often rapid.
-
Problem persists even with fresh catalyst if the source of the poison is not removed.
Causality: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, rendering them inactive.[8][11] In the synthesis of this compound, potential poisons can be introduced through the starting materials or solvents. Common poisons for palladium and copper catalysts include:
-
Sulfur compounds: Often present in starting materials or solvents.
-
Halides: Can interfere with the catalytic cycle.
-
Phosphorus compounds: Can bind strongly to the metal center.
-
Strongly coordinating organic molecules: Such as certain nitrogen-containing heterocycles.[8]
Troubleshooting and Solutions:
-
Feedstock Analysis:
-
Action: Analyze your starting materials and solvents for trace impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis.
-
Rationale: This will help identify the specific poison and its source.
-
-
Purification of Reactants:
-
Action: If impurities are detected, purify the reactants and solvents using appropriate methods such as distillation, recrystallization, or passing through a column of activated carbon.
-
Rationale: Removing the poison at the source is the most effective way to prevent deactivation.
-
-
Catalyst Regeneration (for certain poisons):
-
Action: For some poisons, washing the catalyst with a suitable solvent or a dilute acid/base solution may be effective.
-
Rationale: This attempts to remove the adsorbed poison from the catalyst surface. However, for strongly chemisorbed poisons, this may not be sufficient.
-
Issue 2: Fouling (Coking)
Symptoms:
-
Gradual decline in catalyst activity over several runs.
-
Visible change in the catalyst's appearance (e.g., darkening, clumping).
-
Potential for increased backpressure in flow reactors.
Causality: Fouling, or coking, is the deposition of carbonaceous materials on the catalyst surface, which physically blocks the active sites.[12][13] These deposits can arise from the decomposition or polymerization of reactants, products, or intermediates on the catalyst surface. High reaction temperatures and long reaction times can exacerbate coke formation.[12]
Troubleshooting and Solutions:
-
Characterization of the Spent Catalyst:
-
Action: Use Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits on the catalyst. A significant weight loss upon heating in an oxidizing atmosphere is indicative of coking.
-
Rationale: TGA provides quantitative evidence of fouling.
-
-
Optimization of Reaction Conditions:
-
Action: Experiment with lower reaction temperatures, shorter reaction times, and different solvent systems to minimize the formation of coke precursors.
-
Rationale: Milder conditions can reduce the rate of side reactions that lead to coking.
-
-
Catalyst Regeneration via Calcination:
-
Action: A common method for removing coke is controlled calcination, where the catalyst is heated in the presence of a dilute stream of air or oxygen.
-
Rationale: This process burns off the carbonaceous deposits, restoring the active sites. Care must be taken to control the temperature to avoid thermal damage to the catalyst.
-
Issue 3: Thermal Degradation (Sintering)
Symptoms:
-
Gradual and often irreversible loss of catalyst activity.
-
Typically occurs in reactions run at high temperatures.
Causality: Sintering is the agglomeration of small catalyst particles into larger ones at elevated temperatures.[3][9] This process leads to a decrease in the active surface area of the catalyst, and consequently, a reduction in its activity. Sintering is an irreversible process.
Troubleshooting and Solutions:
-
Characterization of the Spent Catalyst:
-
Action: Use techniques like Brunauer-Emmett-Teller (BET) surface area analysis and Transmission Electron Microscopy (TEM) to assess the catalyst's surface area and particle size distribution. A significant decrease in surface area and an increase in particle size compared to the fresh catalyst are hallmarks of sintering.
-
Rationale: These analyses provide direct evidence of thermal degradation.
-
-
Optimization of Reaction Temperature:
-
Action: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Rationale: Lowering the temperature is the most direct way to mitigate sintering.
-
-
Catalyst Selection:
-
Action: Consider using a catalyst with a more thermally stable support or one that is specifically designed for high-temperature applications.
-
Rationale: The choice of catalyst support can significantly influence its thermal stability.
-
-
Catalyst Replacement:
-
Action: Since sintering is irreversible, the only solution is to replace the deactivated catalyst with a fresh batch.
-
Rationale: Once the active surface area is lost, the catalyst's performance cannot be recovered.
-
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines the key analytical techniques for diagnosing the cause of catalyst deactivation.
| Analytical Technique | Parameter Measured | Indication of Deactivation Mechanism |
| ICP-MS/AAS | Elemental composition | Presence of S, P, Pb, etc., indicates poisoning . |
| TGA | Weight loss upon heating | Significant weight loss suggests fouling (coking) . |
| BET Surface Area Analysis | Surface area and pore volume | A decrease in surface area points to sintering . |
| TEM/SEM | Particle size and morphology | Increased particle size confirms sintering . |
| XPS | Surface elemental composition and chemical state | Can identify surface poisons and changes in the catalyst's oxidation state. |
Protocol 2: Regeneration of a Fouled Palladium on Carbon (Pd/C) Catalyst by Calcination
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., ethyl acetate, methanol) to remove any adsorbed organic residues. Dry the catalyst in a vacuum oven at a low temperature (e.g., 60 °C).
-
Calcination Setup: Place the dried, spent catalyst in a ceramic boat and insert it into a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen, argon) for 15-30 minutes to remove any residual oxygen.
-
Controlled Oxidation: While maintaining a slow flow of inert gas, introduce a controlled, low concentration of air or oxygen (e.g., 1-5% in nitrogen).
-
Temperature Program:
-
Slowly ramp the temperature to a moderate level (e.g., 250-350 °C). The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst.
-
Hold at this temperature for 2-4 hours to ensure complete combustion of the carbonaceous deposits.
-
-
Cooling: Cool the furnace back to room temperature under an inert gas flow.
-
Post-Regeneration Analysis: Characterize the regenerated catalyst using the techniques outlined in Protocol 1 to confirm the removal of the fouling agent and to assess any changes to the catalyst's structure.
Diagram: Catalyst Deactivation Pathways
Caption: The primary pathways leading to catalyst deactivation.
Concluding Remarks
Catalyst deactivation is a multifaceted challenge in the synthesis of this compound. A systematic and analytical approach is key to diagnosing the root cause and implementing an effective solution. By carefully monitoring reaction performance, characterizing spent catalysts, and understanding the underlying deactivation mechanisms, researchers can optimize their synthetic processes, improve efficiency, and ensure the consistent production of this valuable pharmaceutical intermediate.
References
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Google Patents. (n.d.). CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method.
-
Patsnap. (2025). What is coke formation on catalysts and how is it minimized? Retrieved from [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065.
-
Patsnap. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8449.
- Environmental Genome. (2022).
- ResearchGate. (2013). (PDF)
- Benchchem. (n.d.). "regeneration of palladium catalysts from tetraamminepalladium(II)
-
WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
- OUCI. (n.d.).
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2020). Regeneration of catalysts deactivated by coke deposition: A review.
- ResearchGate. (n.d.).
- STEMM Institute Press. (n.d.). Study on the Role of Additives in Calcination Desulfurization Process of High Sulfur Petroleum Coke.
- MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- MDPI. (2022).
- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2021). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research.
- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
-
YouTube. (2025). Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone. Retrieved from [Link]
-
YouTube. (2025). What Is A Catalyst Poison? - Chemistry For Everyone. Retrieved from [Link]
- SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (n.d.).
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Methyl-1-benzofuran-5-ol: An Application Scientist's Perspective
Introduction: 2-Methyl-1-benzofuran-5-ol is a key heterocyclic scaffold present in various biologically active molecules and serves as a valuable building block in medicinal chemistry and materials science. Its synthesis is of considerable interest to researchers in drug development and organic synthesis. This guide provides an in-depth comparison of the primary synthetic strategies to access this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid in route selection for specific research and development goals.
Strategic Overview: Approaches to the Benzofuran Core
The construction of the 2-methyl-5-hydroxybenzofuran core can be approached through several distinct strategies, primarily differing in the choice of starting materials and the key bond-forming reactions. This guide will focus on three prevalent and mechanistically diverse routes:
-
Route 1: Oxidative Annulation of Hydroquinone: A modern and efficient approach that starts with readily available hydroquinone and constructs the furan ring via an oxidative C-H functionalization and cyclization cascade.
-
Route 2: Palladium-Catalyzed Sonogashira Coupling & Cyclization: A classic and robust transition-metal-catalyzed method involving the coupling of a functionalized phenol with an alkyne, followed by intramolecular cyclization.
-
Route 3: Thermal Propargyl Claisen Rearrangement: A mechanistically elegant route involving the thermal rearrangement of a propargyl ether of hydroquinone, leading to the benzofuran skeleton through a sigmatropic rearrangement and subsequent cyclization.
The following diagram illustrates the conceptual convergence of these strategies on the target molecule.
Caption: High-level overview of three distinct synthetic pathways to this compound.
Route 1: PIDA-Mediated Oxidative Annulation of Hydroquinone
This contemporary strategy offers a highly efficient, one-pot synthesis of a close precursor to the target molecule, starting from inexpensive hydroquinone. The key transformation is a tandem oxidative coupling and cyclization mediated by Phenyliodine(III) diacetate (PIDA).
Mechanism & Rationale: The reaction, as detailed by Lin et al., proceeds through a proposed mechanism where PIDA first oxidizes hydroquinone to the more electrophilic p-benzoquinone in situ.[1][2][3] This is followed by a conjugate addition of the enolate of a β-dicarbonyl compound (in this case, ethyl acetoacetate). The resulting adduct then undergoes an intramolecular cyclization and subsequent dehydration/aromatization to furnish the stable 5-hydroxybenzofuran ring system.[1][2][3] The choice of ZnI₂ as a catalyst is crucial as it facilitates the cyclization step.[2] This route directly establishes the C2-methyl and C5-hydroxyl groups, although it introduces a C3-carboxylate group which would require subsequent removal.
Experimental Protocol: Synthesis of Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate
This protocol is adapted from the work of Lin, Z. et al. in SynOpen (2022).[1][2][3]
Caption: Experimental workflow for the PIDA-mediated synthesis of the benzofuran precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add hydroquinone (1, 0.50 mmol), ethyl acetoacetate (2, 1.00 mmol), zinc iodide (ZnI₂, 0.25 mmol), and phenyliodine(III) diacetate (PIDA, 0.55 mmol).
-
Solvent Addition: Add chlorobenzene (5 mL) to the flask.
-
Reaction: Stir the mixture at 95 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by adding water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic phase. Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the title compound. The reported yield is 88%.[2][3]
Subsequent Decarboxylation (Proposed): To obtain the final target, this compound, the ethyl carboxylate group at the C3 position must be removed. This can typically be achieved by a two-step hydrolysis and decarboxylation sequence. First, the ester is saponified to the carboxylic acid using a base like NaOH or KOH, followed by acidification. The resulting 5-hydroxy-2-methylbenzofuran-3-carboxylic acid can then be decarboxylated, often by heating in a high-boiling point solvent like quinoline with a copper catalyst.
Route 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This is a robust and highly versatile method for constructing benzofuran rings.[4] The strategy relies on the palladium- and copper-catalyzed cross-coupling of an o-halophenol with a terminal alkyne (the Sonogashira reaction), followed by an intramolecular cyclization to form the furan ring.
Mechanism & Rationale: The synthesis would begin with a suitably protected hydroquinone, for instance, 4-benzyloxy-2-iodophenol. The Sonogashira reaction couples this aryl iodide with propyne.[4] The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation from a copper(I) acetylide and reductive elimination to form the C-C bond. The resulting 2-alkynylphenol intermediate is then subjected to cyclization. This cyclization is typically base-mediated (e.g., using K₂CO₃ or an amine base) and proceeds via a 5-endo-dig cyclization pathway to yield the benzofuran ring. A final deprotection step (e.g., hydrogenolysis of the benzyl ether) would unveil the C5-hydroxyl group.
Proposed Experimental Protocol
This protocol is based on established Sonogashira coupling procedures for benzofuran synthesis.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 4-benzyloxy-2-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq). Purge the flask with argon.
-
Solvent and Base: Add anhydrous, degassed THF and triethylamine (TEA, 3.0 eq).
-
Alkyne Addition: Cool the mixture to -78 °C and bubble propyne gas (approx. 2.0 eq) through the solution, or add a pre-condensed solution of propyne in THF.[5]
-
Reaction (Coupling): Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Reaction (Cyclization): Upon completion of the coupling (monitored by TLC), add K₂CO₃ (2.0 eq) and DMF as a solvent. Heat the mixture to 80-100 °C for 4-6 hours to effect cyclization.
-
Workup & Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 5-benzyloxy-2-methylbenzofuran.
-
Deprotection: Dissolve the protected benzofuran in ethanol or methanol, add Pd/C (10 mol%), and stir under an atmosphere of H₂ gas until deprotection is complete. Filter through celite and concentrate to yield the final product, this compound.
Route 3: Thermal Propargyl Claisen Rearrangement
The Claisen rearrangement is a powerful pericyclic reaction for C-C bond formation. The propargyl variant provides a pathway to allenyl phenols, which can then cyclize to form either five-membered (benzofuran) or six-membered (chromene) rings.[6][7]
Mechanism & Rationale: The synthesis starts with the O-propargylation of hydroquinone to form 4-(prop-2-yn-1-yloxy)phenol. Upon heating in a high-boiling solvent (e.g., diethylaniline), this substrate undergoes a[3][3]-sigmatropic rearrangement.[6] The propargyl group migrates from the oxygen atom to the ortho-position on the aromatic ring, forming a highly reactive allene intermediate. This intermediate can then undergo a rapid intramolecular nucleophilic attack by the adjacent phenolic oxygen onto the central carbon of the allene. This 5-exo-trig cyclization directly yields the 2-methyl-2,3-dihydrobenzofuran-5-ol, which subsequently aromatizes to the final product, this compound. The regioselectivity (benzofuran vs. chromene) can be influenced by substituents and reaction conditions, but for this substrate, the benzofuran pathway is highly plausible.
Conceptual Experimental Protocol
-
O-Propargylation: React hydroquinone with one equivalent of propargyl bromide in the presence of a mild base like K₂CO₃ in acetone to selectively form the mono-propargyl ether.
-
Claisen Rearrangement: Dissolve the purified 4-(prop-2-yn-1-yloxy)phenol in a high-boiling, inert solvent such as N,N-diethylaniline or 1,2-dichlorobenzene.
-
Reaction: Heat the solution to reflux (approx. 180-220 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Workup & Purification: Cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with aqueous acid (e.g., 1M HCl) to remove the solvent. Dry the organic layer, concentrate, and purify by column chromatography to isolate this compound.
Comparative Analysis
| Feature | Route 1: PIDA-Mediated Annulation | Route 2: Sonogashira Coupling | Route 3: Claisen Rearrangement |
| Overall Yield | High (precursor yield is 88%)[2][3] | Good to High | Moderate to Good |
| Number of Steps | 2 (Annulation + Decarboxylation) | 3-4 (Protection, Coupling/Cyclization, Deprotection) | 2 (Propargylation + Rearrangement) |
| Starting Materials | Inexpensive (Hydroquinone, Ethyl Acetoacetate) | More specialized (Halogenated phenol, Pd catalyst) | Inexpensive (Hydroquinone, Propargyl bromide) |
| Reaction Conditions | Moderate (95 °C) | Mild to Moderate (-78 °C to 100 °C) | Harsh (High temperatures, >180 °C) |
| Key Advantages | High efficiency, one-pot potential for the core, uses cheap reagents. | High reliability, broad substrate scope, well-established. | Mechanistically elegant, avoids metal catalysts. |
| Key Disadvantages | Requires an additional decarboxylation step. Use of hypervalent iodine reagent. | Requires multi-step synthesis, expensive Pd catalyst, use of gaseous propyne. | High temperatures can lead to side products, potential for chromene formation. |
| Scalability | Good; PIDA can be expensive on a large scale. | Good; catalyst cost can be a factor. | Moderate; high-temperature reactions can be challenging to scale. |
Conclusion and Expert Recommendation
For researchers seeking a rapid and high-yielding synthesis for initial discovery efforts, Route 1 (PIDA-Mediated Annulation) is highly recommended. Despite the need for a subsequent decarboxylation step, the efficiency and accessibility of the initial one-pot annulation from cheap starting materials make it an extremely attractive option. The protocol is well-documented with a high reported yield for a very close precursor.[2][3]
For projects requiring high reliability and versatility for analogue synthesis, Route 2 (Sonogashira Coupling) remains the gold standard. Its modularity allows for easy variation of both the phenolic and alkyne components, making it ideal for medicinal chemistry programs. While it involves more steps and higher catalyst costs, its predictability and extensive literature support provide a high degree of trustworthiness.
Route 3 (Claisen Rearrangement) offers a compelling metal-free alternative. It is best suited for situations where avoiding transition metal catalysts is a priority. However, the high temperatures required and potential for side-product formation necessitate careful optimization. It represents an excellent choice for academic investigations or when green chemistry principles are paramount.
The ultimate choice of synthetic route will depend on the specific project goals, including scale, cost, timeline, and the need for analogue synthesis. Each pathway offers a unique set of advantages and challenges, providing the synthetic chemist with a range of powerful tools to access the valuable this compound scaffold.
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Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of Benzofuran Derivatives: Spotlight on 2-Methyl-1-benzofuran-5-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide offers a comprehensive comparison of the biological activities of various benzofuran derivatives, with a particular focus on contextualizing the potential of 2-Methyl-1-benzofuran-5-ol. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes data from structurally related compounds to provide a framework for its potential biological profile. We will delve into the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of the benzofuran scaffold, supported by experimental data and detailed protocols for key biological assays.
The benzofuran nucleus is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2][3] This has made it a privileged structure in medicinal chemistry for the development of novel therapeutic agents.[4][5][6] The biological effects of benzofuran derivatives are often finely tuned by the nature and position of substituents on the benzofuran core.[7]
Comparative Analysis of Biological Activities
To understand the potential biological profile of this compound, it is instructive to examine the activities of benzofurans with similar structural features, namely a methyl group at the 2-position and a hydroxyl group at the 5-position.
Antioxidant Activity
The phenolic hydroxyl group is a key contributor to the antioxidant properties of many compounds. In the case of benzofurans, the presence of a hydroxyl group on the benzene ring, such as in 5-hydroxybenzofuran derivatives, is expected to confer radical scavenging capabilities.[8][9] The transformation from a chroman to a benzofuran skeleton has been reported to enhance antioxidant activity.[9]
Table 1: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2,3-Dihydrobenzo[b]furan-5-ol | Inhibition of lipid peroxidation | ~250 | [10] |
| Moracin C | DPPH radical scavenging | >100 | [11] |
| Iso-moracin C | DPPH radical scavenging | ~50 | [11] |
Anti-inflammatory Activity
Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.[12] For instance, some derivatives inhibit the production of nitric oxide (NO), a key inflammatory mediator.[13][14]
Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzofuran-piperazine hybrid (5d) | NO production in RAW-264.7 cells | 52.23 ± 0.97 | [13][15] |
| Aza-benzofuran (Compound 1) | NO production in RAW 264.7 cells | 17.31 | [14] |
| Aza-benzofuran (Compound 3) | NO production in RAW 264.7 cells | 16.5 | [14] |
Antimicrobial Activity
The benzofuran scaffold is a promising framework for the development of new antimicrobial agents.[16] The antimicrobial efficacy is influenced by the substituents on the benzofuran ring.
Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Aza-benzofuran (Compound 1) | S. typhimurium | 12.5 | [14] |
| Aza-benzofuran (Compound 1) | S. aureus | 12.5 | [14] |
| Oxa-benzofuran (Compound 6) | P. italicum | 12.5 | [14] |
| Benzofuran-triazine hybrid (8e) | E. coli | 32 | [17] |
| Benzofuran-triazine hybrid (8e) | S. aureus | 32 | [17] |
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzofuran derivatives.[4][7][18] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[19][20][21] The substitution pattern on the benzofuran ring is a critical determinant of cytotoxic activity.[7] For example, halogenation and the introduction of specific side chains can enhance anticancer potency.[7][19]
Table 4: Anticancer Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 | [19][22] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 ± 0.5 | [19][22] |
| 2-Aroyl-4-phenyl-5-hydroxybenzofuran (3d) | Molt4 (Leukemia) | <1 | [23] |
| Benzofuran-piperazine hybrid (11a) | SGC7901 (Colonic) | 2.75 | [13] |
Structure-Activity Relationship (SAR) Insights
The collected data on various benzofuran derivatives allows for the deduction of several structure-activity relationships that could be relevant for predicting the biological activity of this compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Dissolve DPPH in methanol to a concentration of approximately 0.1 mM.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well. A control well should contain the solvent and DPPH solution only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against compound concentration.
Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, except for the negative control group.
-
Incubation: Incubate the plate for a further 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
-
Calculation: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Conclusion
The benzofuran scaffold represents a highly promising platform for the discovery of new therapeutic agents with a broad spectrum of biological activities. While direct experimental data for this compound remains elusive in the reviewed literature, the analysis of structurally related compounds provides valuable insights into its potential. The presence of a 5-hydroxyl group suggests a likelihood of antioxidant activity, while the overall substitution pattern will ultimately dictate its anti-inflammatory, antimicrobial, and anticancer potential. The detailed experimental protocols provided in this guide offer a clear path for the systematic evaluation of this compound and other novel benzofuran derivatives, enabling researchers to further explore the therapeutic promise of this important class of heterocyclic compounds.
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A Senior Application Scientist's Guide to Confirming the Purity of 2-Methyl-1-benzofuran-5-ol by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a critical, non-negotiable step in ensuring the safety, efficacy, and reliability of their work. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of 2-Methyl-1-benzofuran-5-ol, a key intermediate in the synthesis of various pharmaceutical agents.
Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][2] The quality control of pharmaceuticals containing these derivatives relies on robust analytical methods for their identification and quantification.[1] This guide will not only detail a validated HPLC protocol but also explain the scientific rationale behind the methodological choices, offering a comprehensive perspective on why HPLC is often the preferred method for this application.
The Central Role of Purity in Drug Development
The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of a drug substance. Therefore, regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which are essential for ensuring the reliability of purity data.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[6] Its high resolution, sensitivity, and reproducibility make it an ideal choice for determining the purity of pharmaceutical compounds.
Why HPLC is Superior for this compound
This compound (C9H8O2, MW: 148.16 g/mol ) is a moderately polar compound.[7][8][9] This polarity makes it well-suited for Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
The key advantages of using HPLC for this analysis include:
-
High Specificity: HPLC can separate this compound from structurally similar impurities, which is crucial for accurate purity determination. The specificity of an analytical procedure is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]
-
Excellent Sensitivity: Modern HPLC detectors, such as Diode Array Detectors (DAD) or UV-Vis detectors, can detect impurities at very low concentrations, often in the parts-per-million (ppm) range.
-
Quantitative Accuracy: HPLC provides precise and accurate quantification of the main compound and its impurities, which is essential for meeting regulatory requirements.
-
Method Robustness: Validated HPLC methods are robust and can be reliably transferred between different laboratories and instruments, ensuring consistent results.
A Validated HPLC Protocol for this compound Purity
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing correctly before sample analysis. This aligns with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[10][11][12]
Experimental Workflow
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Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1-benzofuran-5-ol Analogs
Introduction: The Benzofuran Scaffold as a Privileged Core in Drug Discovery
The benzofuran ring system, an oxygen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] Compounds built around this core are prevalent in nature and have been extensively synthesized, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[1][3][4][5][6] This guide focuses on the 2-Methyl-1-benzofuran-5-ol framework, a specific and potent member of this family. Our objective is to provide an in-depth analysis of its structure-activity relationships (SAR), offering a comparative look at how targeted chemical modifications of its analogs influence their biological performance. By dissecting the causality behind experimental choices, we aim to equip researchers and drug development professionals with actionable insights for designing next-generation therapeutic agents.
The this compound Core: A Blueprint for Modification
The therapeutic potential of any lead compound is intrinsically linked to its chemical architecture. For this compound, several key positions on its bicyclic structure serve as primary targets for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. Understanding these sites is fundamental to rational drug design.
Caption: Key SAR insights for enhancing the anticancer activity of benzofuran analogs.
Comparative Performance Data
To provide a clear, objective comparison, the following tables summarize experimental data from various studies on this compound analogs.
Table 1: Comparative Anticancer Activity of Benzofuran Analogs
| Compound/Analog Class | Key Modification | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Halogenated Derivatives | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Promising Activity | [7] |
| Halogenated Derivatives | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Significant Activity | [7] |
| Brominated Derivatives | Bromine on methyl or acetyl group attached to benzofuran system | K562, MOLT-4 (Leukemia) | Increased Cytotoxicity | [4] |
| Benzoyl-Piperazine Hybrids | 2-Benzoylbenzofuran with piperazine linker | A549 (Lung) | Significant Apoptosis Induction | [8] |
| Benzofuran-Triazole Hybrids | 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | A549 (Lung) | 0.57 µM | [9]|
Table 2: Comparative Anti-inflammatory Activity of Benzofuran Analogs
| Compound/Analog Class | Key Modification | Assay | Activity/Potency | Reference |
|---|---|---|---|---|
| Benzofuran-Piperazine Hybrids | Hybrid structure (Compound 5d) | NO inhibition in LPS-induced RAW 264.7 cells | IC₅₀ = 52.23 µM | [10] |
| Phenylpropionyl Derivative | 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane | Carrageenan-induced edema | Greater than Acetylsalicylic Acid (ASA) | [11] |
| Fluorinated Derivatives | Fluorine and hydroxyl/carboxyl groups | Inhibition of IL-6 secretion | IC₅₀ = 1.2 to 9.04 µM | [12] |
| Dihydrobenzofuran Piperazines | 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines | Murine asthma model | Reduction in eosinophil counts | [13]|
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are methodologies central to the evaluation of benzofuran analogs.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a reliable method for assessing the cytotoxic effects of novel benzofuran analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Anti-inflammatory Nitric Oxide (NO) Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a common model for inflammation. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the benzofuran analogs for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control to stimulate NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich and productive field for the development of novel therapeutics. This guide demonstrates that specific, rational modifications to the core scaffold can profoundly enhance biological activity.
Key Takeaways:
-
Halogenation is Key: Introducing halogens, particularly bromine and chlorine, on the benzene ring is a highly effective strategy for boosting anticancer potency. [14][7]* C2 is Versatile: The C2 position is a critical handle for introducing diverse functionalities that can increase cytotoxicity and target specificity. [14][8]* Hybridization is Powerful: Creating hybrid molecules by linking the benzofuran core to other pharmacophores is a promising approach for developing dual-action agents with superior efficacy. [14][10] Future research should focus on optimizing the lead compounds identified through these SAR studies. This includes fine-tuning substituents to improve selectivity for cancer cells over normal cells, enhancing pharmacokinetic properties for better in vivo performance, and exploring synergistic combinations with existing therapies. The benzofuran scaffold, with its proven versatility, will undoubtedly continue to be a source of promising clinical candidates.
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Miao, Z. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
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ResearchGate. (n.d.). Synthesis of benzofuran-5-ol derivatives. Reagents and conditions. ResearchGate. [Link]
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Szychowska, A. et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. [Link]
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Lecaille, F. et al. (2022). Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. Journal of Medicinal Chemistry. [Link]
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Al-Ostoot, F. H. et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
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El-Sayed, N. N. E. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
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Wan, C. et al. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Chen, Y. et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules. [Link]
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Klis, J. et al. (1995). Synthesis and Anti-Inflammatory Properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane. Arzneimittelforschung. [Link]
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Corrêa, R. et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. [Link]
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Khanam, H. & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [Link]
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Corrêa, R. et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. PMC. [Link]
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Prabavathi, C. et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Pharmacy and Pharmacological Sciences. [Link]
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Corrêa, R. et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H3 R/H4 R. PubMed. [Link]
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El-Achkar, T. et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]
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A Senior Application Scientist's Guide to Catalytic Benzofuran Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of many biologically active molecules and pharmaceuticals. The efficient synthesis of this privileged heterocycle is therefore a subject of continuous innovation. This guide provides an in-depth comparison of the leading catalytic systems for benzofuran synthesis, focusing on their efficacy, substrate scope, and mechanistic underpinnings. We will delve into the nuances of palladium, copper, gold, and rhodium catalysis, providing experimental data and protocols to inform your selection of the optimal catalytic strategy.
The Landscape of Catalytic Benzofuran Synthesis
The construction of the benzofuran ring system can be broadly approached through various catalytic strategies, each with its own set of advantages and limitations. The choice of catalyst is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. This guide will focus on the most prevalent and impactful transition-metal catalyzed methods.
Palladium Catalysis: A Workhorse for Benzofuran Synthesis
Palladium catalysis is arguably the most versatile and widely employed method for constructing benzofurans.[1][2][3] The strength of palladium lies in its ability to catalyze a variety of coupling reactions, such as Sonogashira and Heck-type reactions, which can be ingeniously adapted for cyclization.[1][4]
Mechanistic Rationale: The Sonogashira Coupling-Cyclization Cascade
A common and highly effective palladium-catalyzed route involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][5][6] The catalytic cycle, illustrated below, is a testament to the predictable and reliable nature of palladium chemistry.
Caption: Palladium-catalyzed Sonogashira coupling and cyclization for benzofuran synthesis.
The initial oxidative addition of the o-iodophenol to the Pd(0) complex is followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper co-catalyst). The subsequent intramolecular 5-exo-dig cyclization and reductive elimination yields the benzofuran product and regenerates the active Pd(0) catalyst.[1]
Performance and Scope
Palladium catalysts exhibit broad functional group tolerance and are effective for a wide range of substituted o-iodophenols and alkynes.[7][8] Both electron-donating and electron-withdrawing groups are generally well-tolerated on both coupling partners. The use of heterogeneous palladium catalysts, such as palladium nanoparticles on carbon, offers the advantage of catalyst recyclability.[5][6]
| Catalyst System | Substrates | Conditions | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | o-iodophenol, phenylacetylene | Et₃N, 80 °C, 4h | 92 | [9] |
| Pd(OAc)₂ / PPh₃ / CuI | o-iodophenol, 1-hexyne | Piperidine, DMF, 60 °C, 2h | 85 | [10] |
| Pd/C (heterogeneous) | o-iodophenol, phenylacetylene | K₂CO₃, DMF, 120 °C, 12h | 95 | [6] |
| Pd₂(dba)₃ / XPhos | benzofuran-2-ylmethyl acetate, various nucleophiles | K₂CO₃, THF, rt | up to 94 | [11][12][13] |
Table 1: Representative Palladium-Catalyzed Benzofuran Syntheses
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran
This protocol is a representative example of a Sonogashira coupling-cyclization reaction.
Materials:
-
o-iodophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add o-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and piperidine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylbenzofuran.
Copper Catalysis: An Economical and Green Alternative
Copper catalysis has emerged as a cost-effective and environmentally benign approach to benzofuran synthesis.[2][3] Copper catalysts can promote the aerobic oxidative cyclization of phenols and alkynes, avoiding the need for pre-functionalized substrates like o-halophenols.[14][15][16]
Mechanistic Rationale: Aerobic Oxidative Cyclization
In this one-pot procedure, a phenol and an alkyne react in the presence of a copper catalyst and molecular oxygen (from air) as the terminal oxidant.[14][15] The reaction proceeds through a sequential nucleophilic addition and oxidative cyclization.
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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Methyl-1-benzofuran-5-ol
This guide provides a comprehensive framework for the validation of a new analytical method for 2-Methyl-1-benzofuran-5-ol, a key intermediate in pharmaceutical synthesis. We will present a detailed protocol for a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5]
Introduction: The Analytical Challenge of this compound
This compound is a critical building block in the synthesis of various pharmacologically active molecules. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The phenolic hydroxyl group and the benzofuran ring system present unique analytical challenges, including potential for oxidation and the need for specific detection methods. This guide introduces a robust, novel HPLC-UV method designed for the accurate quantification of this compound and validates its performance in accordance with stringent regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] This involves a thorough evaluation of its performance characteristics to ensure it is reliable, reproducible, and accurate for the routine analysis of this compound.
The Novel HPLC-UV Method: Principles and Rationale
The proposed method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.
Experimental Protocol: HPLC-UV Method for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). Rationale: The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by analyzing a standard solution of this compound across a range of wavelengths to find the lambda max (λmax) for optimal sensitivity.
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution.
Method Validation: A Step-by-Step Guide
The validation of this new analytical method is conducted by assessing the following key performance characteristics as stipulated by ICH Q2(R2) guidelines.[1][7][8][9][10]
Caption: Workflow for the validation of the new analytical method.
3.1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Protocol:
-
Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of this compound.
-
Analyze a sample containing the analyte and known impurities or related substances.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to demonstrate that the degradation peaks do not interfere with the main analyte peak.
-
3.2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[11]
3.3. Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Protocol: The range is confirmed by the linearity, accuracy, and precision studies. For an assay of a drug substance, the recommended minimum range is 80% to 120% of the test concentration.[12]
3.4. Accuracy
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Protocol:
-
Perform recovery studies by spiking a placebo or blank matrix with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
3.5. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: RSD ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2%.
-
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at a signal-to-noise ratio of 3:1.
-
LOQ is typically established at a signal-to-noise ratio of 10:1.
-
3.7. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
-
Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates, and retention time) for each condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations.
Comparative Analysis of Analytical Methods
While the new HPLC-UV method is robust and reliable, other techniques may be suitable depending on the specific analytical need. The table below compares the validated HPLC-UV method with GC-MS and LC-MS/MS for the analysis of this compound.
Caption: Application areas for different analytical techniques.
| Parameter | Validated HPLC-UV Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Separation based on polarity, highly selective detection by mass-to-charge ratio of precursor and product ions. |
| Specificity | High, demonstrated through forced degradation. Potential for co-elution. | Very high, mass spectra provide structural information. | Extremely high, based on specific mass transitions (MRM). |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range).[11] | High (ng/mL range), but requires derivatization for non-volatile analytes. | Very high (pg/mL to fg/mL range).[13] |
| Linearity (r²) | Typically > 0.999.[11] | Typically > 0.995, may require derivatization. | Typically > 0.99, wide dynamic range. |
| Accuracy (% Recovery) | 98-102%.[11] | 90-110%, can be affected by derivatization efficiency. | 95-105%, can be improved with isotopically labeled internal standards. |
| Precision (RSD) | < 2%. | < 10%. | < 5%. |
| Sample Throughput | High. | Moderate, longer run times. | High, with fast LC methods. |
| Cost | Low to moderate. | Moderate. | High. |
| Primary Application | Routine quality control, purity assessment, and assay. | Identification of unknown impurities, confirmatory analysis. | Trace level quantification in complex matrices (e.g., biological fluids), metabolite identification. |
| Derivatization | Not required. | Likely required to increase volatility and thermal stability of the phenolic group. | Not typically required. |
Causality Behind Method Choice:
-
For routine quality control and release testing , the validated HPLC-UV method is the most appropriate choice. It offers an excellent balance of performance, cost-effectiveness, and high throughput. Its proven accuracy and precision ensure reliable quantification for batch release.
-
For identifying volatile impurities or for orthogonal confirmation of identity , GC-MS is a powerful tool. The mass spectral data provides unambiguous structural information that complements the chromatographic data from HPLC. However, the need for derivatization for a phenolic compound like this compound can add complexity and potential variability to the analysis.
-
For bioanalytical studies, such as pharmacokinetics or metabolite profiling , where the analyte is present at very low concentrations in a complex biological matrix, LC-MS/MS is the gold standard.[13] Its superior sensitivity and selectivity allow for the detection and quantification of trace amounts of the compound and its metabolites with minimal sample preparation.
Conclusion
The novel HPLC-UV method presented in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The validation process, conducted in accordance with ICH, FDA, and USP guidelines, confirms its suitability for its intended purpose in a regulated environment. While GC-MS and LC-MS/MS offer advantages in specific applications such as confirmatory analysis and trace-level quantification, the HPLC-UV method remains the most practical and efficient choice for routine quality control. This comparative guide provides researchers and drug development professionals with the necessary framework to select and validate the most appropriate analytical method based on their specific requirements.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- Quality Guidelines. ICH.
- ICH and FDA Guidelines for Analytical Method Valid
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- FDA Releases Guidance on Analytical Procedures.
- ICH Q2(R1)
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Development and validation of an analytical HPLC for phenolics in Pinus densiflora bark extract.
- Application Notes and Protocols for the Quantification of 5-Hydroxybenzofuran-2-one. Benchchem.
Sources
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- 7. ICH Official web site : ICH [ich.org]
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- 9. starodub.nl [starodub.nl]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 12. scribd.com [scribd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2-Methyl-1-benzofuran-5-ol proper disposal procedures
As a Senior Application Scientist, it is my responsibility to provide guidance that is not only scientifically sound but also prioritizes the safety and regulatory compliance of your laboratory operations. The proper disposal of any chemical is a critical final step in its lifecycle. For a compound like 2-Methyl-1-benzofuran-5-ol, where specific public-domain disposal literature may be sparse, we must adopt a conservative approach grounded in the known hazards of its chemical class—benzofurans—and universal best practices for hazardous waste management.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of personnel, the environment, and full compliance with regulatory standards.
Based on analogs like 2,3-Benzofuran and 2-Methylbenzofuran, we can anticipate the following hazards.[1][2][3][4]
| Hazard Category | Anticipated Risk for this compound | Rationale & Causality |
| Flammability | Combustible Liquid.[2] | The benzofuran scaffold is an organic structure. Like its analogs, it should be considered a combustible liquid that must be kept away from ignition sources.[1] |
| Health Hazards | Suspected Carcinogen, Potential for Organ Damage.[1] | Benzofuran itself is suspected of causing cancer and may cause liver damage through prolonged exposure.[1][3] The precautionary principle dictates we treat derivatives with similar caution. |
| Acute Toxicity | Irritant to skin and eyes.[2][5] Potentially harmful if swallowed or inhaled. | The functional groups present suggest potential irritation upon direct contact. Safe handling requires minimizing all routes of exposure. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[1] | Organic compounds of this nature are often not readily biodegradable and can be toxic to aquatic ecosystems.[1] This is a primary reason it must never be disposed of down the drain. |
Immediate Safety & Handling Protocols
All waste handling operations must be conducted with the assumption that the material is hazardous. Adherence to the following personal and engineering controls is non-negotiable.
-
Personal Protective Equipment (PPE): A standard ensemble of a lab coat, chemical splash goggles, and nitrile gloves is mandatory. Ensure gloves are appropriate for handling organic solvents.
-
Ventilation: All transfers of this compound waste must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[6]
-
Ignition Sources: Keep waste containers away from open flames, hot plates, and other potential sources of ignition.[1][2][6]
Step-by-Step Disposal Workflow
The disposal of this compound is governed by its classification as a hazardous waste. The following procedure aligns with guidelines from the Environmental Protection Agency (EPA) and standard laboratory practice.[7][8][9]
Step 1: Waste Characterization
Based on the hazard assessment, this compound waste must be classified as hazardous chemical waste. It exhibits characteristics of flammability, toxicity, and ecotoxicity.[1][9] It should never be mixed with non-hazardous waste or disposed of via sanitary sewer.[10]
Step 2: Segregation & Containerization
Proper segregation is key to preventing dangerous reactions within a waste container.
-
Container Selection: Use a designated, leak-proof hazardous waste container with a secure screw-top cap.[10] The container must be made of a material compatible with organic chemicals (e.g., HDPE or glass). Avoid using metal containers for any waste stream unless specifically approved.[7]
-
Waste Stream Compatibility: This waste should be collected in a container designated for non-halogenated organic solvents .
-
Incompatible Materials: Do NOT mix this waste with:
-
Strong Oxidizing Agents (e.g., nitric acid, peroxides)
-
Strong Acids or Bases
-
Aqueous Waste
-
Halogenated Organic Waste
-
Step 3: Labeling
Proper labeling is a strict regulatory requirement.[8] As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "[8]
-
The full chemical name: "This compound " and any other components in the waste mixture.
-
The specific hazard warnings: "Combustible Liquid, Toxic, Environmental Hazard "
-
The date accumulation started (the date the first waste was added).
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[8][10]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][10]
-
Containment: The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
-
Container Status: The waste container must be kept closed at all times except when actively adding waste.[10] Do not fill containers beyond 90% capacity to allow for vapor expansion.[7]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[1][7]
-
Schedule a Pickup: Follow your institution's specific procedures to request a waste pickup.
-
Record Keeping: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is poor.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.
-
Containment: If safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or sand). Do not use combustible absorbents like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools. Place the contaminated material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S office, regardless of the spill size.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Available at: [Link]
-
TCI America. (2005, January 20). MSDS: 2,3-Benzofuran. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
